molecular formula C12H19NO2 B3121478 tert-butyl (3S)-3-ethynylpiperidine-1-carboxylate CAS No. 287192-98-7

tert-butyl (3S)-3-ethynylpiperidine-1-carboxylate

Cat. No.: B3121478
CAS No.: 287192-98-7
M. Wt: 209.28 g/mol
InChI Key: IJHRDEPFBAXIMW-SNVBAGLBSA-N
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Description

Tert-butyl (3S)-3-ethynylpiperidine-1-carboxylate is a useful research compound. Its molecular formula is C12H19NO2 and its molecular weight is 209.28 g/mol. The purity is usually 95%.
The exact mass of the compound (S)-tert-butyl 3-ethynylpiperidine-1-carboxylate is 209.141578849 g/mol and the complexity rating of the compound is 282. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality tert-butyl (3S)-3-ethynylpiperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl (3S)-3-ethynylpiperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl (3S)-3-ethynylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-5-10-7-6-8-13(9-10)11(14)15-12(2,3)4/h1,10H,6-9H2,2-4H3/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJHRDEPFBAXIMW-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H](C1)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901236572
Record name 1,1-Dimethylethyl (3S)-3-ethynyl-1-piperidinecarboxylate
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Molecular Weight

209.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287192-98-7
Record name 1,1-Dimethylethyl (3S)-3-ethynyl-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=287192-98-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl (3S)-3-ethynyl-1-piperidinecarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

tert-butyl (3S)-3-ethynylpiperidine-1-carboxylate CAS 664362-16-7

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: Tert-butyl (3S)-3-ethynylpiperidine-1-carboxylate CAS 664362-16-7

Executive Summary

This document provides a comprehensive technical overview of tert-butyl (3S)-3-ethynylpiperidine-1-carboxylate, a chiral building block of significant value in modern medicinal chemistry. We will explore its synthesis, physicochemical properties, spectroscopic signature, and core reactivity. This guide is structured to provide not only procedural knowledge but also the underlying scientific rationale, enabling researchers to strategically incorporate this versatile molecule into complex synthetic campaigns.

The Strategic Importance in Drug Discovery

The piperidine moiety is a ubiquitous and privileged scaffold in pharmaceutical science, forming the core of numerous approved drugs.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an ideal framework for targeting a wide range of biological receptors. The introduction of a stereochemically defined ethynyl group at the C3 position, as seen in tert-butyl (3S)-3-ethynylpiperidine-1-carboxylate, dramatically enhances its utility.

The terminal alkyne is a uniquely versatile functional handle, serving as a gateway to a multitude of powerful chemical transformations. Furthermore, the tert-butyloxycarbonyl (Boc) protecting group offers robust protection of the piperidine nitrogen under a wide range of conditions, yet it can be selectively removed under acidic conditions, facilitating orthogonal synthetic strategies. The defined (S)-stereochemistry is crucial for creating specific, high-affinity interactions with chiral biological targets like enzymes and receptors.

Physicochemical & Spectroscopic Profile

A foundational understanding of a reagent's physical and analytical characteristics is paramount for its effective use in synthesis and for ensuring batch-to-batch consistency.

Physical and Chemical Properties

The compound is typically supplied as a solid with high purity, requiring refrigerated storage to ensure long-term stability.

Table 1: Key Physicochemical Data

PropertyValueSource(s)
CAS Number 664362-16-7[2][3]
Molecular Formula C₁₂H₁₉NO₂[2]
Molecular Weight 209.28 g/mol [2]
Appearance Solid[4]
Purity Typically ≥97%[2][4]
Storage Conditions Sealed, Dry, 2-8°C[5][6]
Boiling Point (est.) 269.6°C at 760 mmHg
Spectroscopic Characterization

While reference spectra should be obtained for each batch, the following provides the expected signature for structural verification.

  • ¹H NMR (Proton NMR): The spectrum will feature a prominent singlet around 1.46 ppm corresponding to the nine equivalent protons of the tert-butyl (Boc) group. The acetylenic proton (≡C-H) is expected to appear as a singlet or a narrow triplet between 2.0 and 2.5 ppm. The piperidine ring protons will present as a series of complex, overlapping multiplets in the region of approximately 1.5 to 3.8 ppm due to their diastereotopic nature and spin-spin coupling.

  • ¹³C NMR (Carbon NMR): Key diagnostic signals include the Boc carbonyl carbon (~154-155 ppm), the quaternary carbon of the Boc group (~79-80 ppm), the two alkyne carbons (~83 ppm and ~70 ppm), and the various piperidine ring carbons spanning the aliphatic region.

  • Mass Spectrometry (MS): Using electrospray ionization in positive mode (ESI+), the primary ion observed would be the protonated molecule [M+H]⁺ at an m/z of approximately 210.15.

Synthesis and Stereochemical Integrity

The synthesis of this chiral building block requires a stereocontrolled approach to establish the (S)-configuration at the C3 position. A common conceptual strategy begins with a readily available, enantiopure starting material.

Diagram 1: Conceptual Synthetic Pathway

Caption: A plausible synthetic route emphasizing stereochemical preservation.

Expertise & Causality: The choice of an oxidizing agent like Dess-Martin periodinane or a Swern oxidation is critical. These mild conditions efficiently convert the secondary alcohol to a ketone without racemization or side reactions involving the Boc-protecting group. The subsequent ethynylation is the most crucial step. The use of a nucleophilic ethynyl equivalent (e.g., from ethynylmagnesium bromide or lithiated trimethylsilylacetylene) is required. Achieving high stereoselectivity in this addition may require the use of chiral directing groups or specific reaction conditions to favor attack from one face of the planar ketone, ultimately yielding the desired (S) stereoisomer after workup.

Core Reactivity and Synthetic Applications

The synthetic power of this building block stems from the exceptional versatility of the terminal alkyne, which serves as a linchpin for molecular diversification.

Diagram 2: Major Reaction Pathways

G main tert-butyl (3S)-3-ethynylpiperidine-1-carboxylate C≡CH cuaac 1,4-Disubstituted 1,2,3-Triazole Stable Linker main:f0->cuaac R-N₃, Cu(I) Catalyst (Click Chemistry) sonogashira Aryl/Vinyl-Substituted Alkyne C-C Bond Formation main:f0->sonogashira Ar-X, Pd(0), Cu(I) (Sonogashira Coupling) hydro Ketones/Aldehydes Hydrofunctionalization main:f0->hydro H₂O, Au/Hg Catalyst (Hydration) glaser Symmetrical Diyne Homocoupling main:f0->glaser O₂, Cu(I) or Cu(II), Base (Glaser Coupling)

Caption: Key transformations of the ethynyl functional group.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This "click chemistry" reaction is arguably the most powerful application, enabling the covalent ligation of the piperidine scaffold to any molecule bearing an azide group. The resulting 1,2,3-triazole ring is exceptionally stable, making this a favored method for creating drug conjugates, PROTACs, and imaging agents.

Self-Validating Protocol for CuAAC:

  • Setup: In a vial, dissolve tert-butyl (3S)-3-ethynylpiperidine-1-carboxylate (1.0 eq) and the desired organic azide (1.05 eq) in a 1:1 mixture of t-butanol and water.

  • Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.3 eq) and copper(II) sulfate pentahydrate (0.1 eq). Add the sodium ascorbate solution to the copper sulfate solution; the color should fade from blue, indicating the reduction to the active Cu(I) species.

  • Initiation: Add the catalyst solution to the solution of the alkyne and azide.

  • Reaction: Stir vigorously at room temperature. The reaction is often complete within 1-4 hours.

  • Monitoring (Self-Validation): Progress can be easily tracked by Thin Layer Chromatography (TLC), observing the consumption of the starting materials and the appearance of a new, typically more polar, product spot. Confirmation is achieved via LC-MS, looking for the mass of the expected triazole product.

  • Workup: Dilute the reaction mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel.

Sonogashira Cross-Coupling

This palladium- and copper-catalyzed reaction is the premier method for forming a C(sp)-C(sp²) bond, directly attaching the ethynylpiperidine to aryl or vinyl halides. This is fundamental for building molecules where a rigid aryl-alkyne linker is required for optimal binding to a biological target.

Protocol for Sonogashira Coupling:

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon), add the aryl halide (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and copper(I) iodide (0.1 eq).

  • Reagent Addition: Add tert-butyl (3S)-3-ethynylpiperidine-1-carboxylate (1.2 eq).

  • Solvent: Add degassed solvent, typically a mixture of THF and a bulky amine base like triethylamine or diisopropylethylamine, via syringe.

  • Reaction: Stir the mixture at room temperature or heat gently (e.g., 50-60°C) until TLC or LC-MS analysis indicates complete consumption of the aryl halide.

  • Workup: Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite® to remove the catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl, then brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Field Insight: The exclusion of oxygen is critical to prevent the undesired Glaser homocoupling of the alkyne. Using freshly degassed solvents and maintaining a positive pressure of inert gas are essential for high yields.

Safety and Handling

As with all laboratory chemicals, proper handling is essential.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and nitrile gloves.

  • Handling: Use in a well-ventilated chemical fume hood. Avoid inhalation of dust or contact with skin and eyes.

  • Storage: Store the compound in a tightly sealed container in a refrigerator (2-8°C) to maintain its integrity and prevent degradation.[5][6]

References

  • tert-Butyl 4-ethynylpiperidine-1-carboxylate | C12H19NO2 | CID 15550481 . PubChem. [Link]

  • Tert-butyl 4-ethynylpiperidine-1-carboxylate . LookChem. [Link]

  • Safety Data Sheet: Tert-butyl acetate . NIC Industries. [Link]

  • 664362-16-7 | Tert-butyl 3-ethynylpiperidine-1-carboxylate . Capot Chemical. [Link]

  • The Role of Tert-Butyllithium in Pharmaceutical Synthesis and Research . Ningbo Inno Pharmchem Co.,Ltd. [Link]

  • Synthesis, NMR and Single Crystal Studies of (E)-tert-Butyl 2-(3-methyl-2,6-diarylpiperidin-4-ylidene)hydrazinecarboxylates . ResearchGate. [Link]

  • Tert-butyl 3-ethynyl-3-methylpyrrolidine-1-carboxylate (C12H19NO2) . PubChemLite. [Link]

  • Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate . Connect Journals. [Link]

Sources

(S)-3-ethynylpiperidine scaffold for kinase inhibitor design

Author: BenchChem Technical Support Team. Date: February 2026

The (S)-3-Ethynylpiperidine Scaffold: A Precision Tool for Kinase Inhibitor Engineering

Executive Summary

In the modern era of kinase inhibitor design, the "flat" aromatic scaffolds of the 2000s (e.g., quinazolines, pyrimidines) are increasingly being supplemented by three-dimensional, Fsp³-rich architectures. The (S)-3-ethynylpiperidine scaffold represents a high-value pharmacophore that combines the solubility benefits of a saturated heterocycle with the rigid, directional vector of an alkyne.

This guide details the structural rationale, asymmetric synthesis, and application of this scaffold in targeting difficult kinase pockets, particularly those requiring precise vector projection to bypass bulky gatekeeper residues (e.g., BCR-ABL T315I) or to access deep hydrophobic channels (e.g., ERK1/2).

Structural Mechanistics: The "Ethynyl Vector"

The utility of the (S)-3-ethynylpiperidine scaffold lies in its ability to resolve a common medicinal chemistry conflict: the need for rigidity versus the need for metabolic stability and solubility.

The Chiral Vector

Unlike a phenyl ring, which presents substituents in a planar 120° geometry, the piperidine ring adopts a chair conformation.

  • The (S)-Configuration: In the (S)-enantiomer, the ethynyl group at the C3 position typically adopts an equatorial orientation to minimize 1,3-diaxial interactions. This projects the alkyne vector at a distinct angle relative to the nitrogen lone pair.

  • Vector Projection: When the piperidine nitrogen binds to the kinase hinge region (acting as a hydrogen bond acceptor/donor), the C3-ethynyl group projects substituents directly into the solvent-exposed front pocket or, depending on the docking mode, towards the DFG-motif .

The Alkyne Function
  • Rigid Linker: The ethynyl group (

    
    ) acts as a "rod," extending the pharmacophore by ~2.5 Å without adding significant bulk. This allows the molecule to traverse narrow channels—such as the space created by a bulky gatekeeper residue (e.g., Threonine to Isoleucine mutation).
    
  • Orthogonal Reactivity: The terminal alkyne serves as a latent handle for "click" chemistry (CuAAC) in proteolysis-targeting chimera (PROTAC) design or as a precursor for Sonogashira couplings to install diverse "warheads."

Chemical Synthesis: The "Corey-Fuchs" Route

To ensure high enantiomeric excess (ee), the most reliable route begins with the chiral pool material (S)-nipecotic acid . The transformation relies on the Corey-Fuchs reaction to convert the C3-formyl intermediate into the terminal alkyne.

Synthesis Workflow Diagram

SynthesisWorkflow Start (S)-Nipecotic Acid (Chiral Pool) Step1 1. N-Boc Protection 2. Reduction (BH3·DMS) 3. Swern Oxidation Start->Step1 Inter1 (S)-N-Boc-3-formylpiperidine Step1->Inter1 Step2 Corey-Fuchs Reaction (CBr4, PPh3) Inter1->Step2 Inter2 Gem-dibromoalkene Step2->Inter2 Step3 Lithiation (n-BuLi) & Quench Inter2->Step3 End (S)-N-Boc-3-ethynylpiperidine (Target Scaffold) Step3->End

Caption: Step-wise asymmetric synthesis of (S)-N-Boc-3-ethynylpiperidine from (S)-nipecotic acid.

Detailed Protocol

Step 1: Preparation of (S)-N-Boc-3-formylpiperidine

  • Protection: Treat (S)-nipecotic acid (1.0 eq) with

    
     (1.2 eq) and 
    
    
    
    in dioxane/water.
  • Reduction: React the protected acid with borane-dimethyl sulfide complex (

    
    ) in THF at 0°C to yield the alcohol.
    
  • Oxidation: Perform a Swern oxidation (oxalyl chloride, DMSO,

    
    ) at -78°C to isolate the aldehyde. Note: Isolate quickly to avoid racemization at the 
    
    
    
    -carbon.

Step 2: Corey-Fuchs Reaction (Alkyne Formation)

  • Ylide Formation: In a dry flask, dissolve

    
     (2.0 eq) in DCM at 0°C. Add 
    
    
    
    (4.0 eq) cautiously. Stir for 20 min.
  • Addition: Add (S)-N-Boc-3-formylpiperidine (1.0 eq) dropwise. Stir at RT for 2 hours.

  • Workup: Filter through a silica plug to remove triphenylphosphine oxide. Isolate the gem-dibromoalkene.

  • Rearrangement: Dissolve the dibromoalkene in dry THF at -78°C. Add

    
     (2.2 eq) dropwise. The mechanism involves lithium-halogen exchange followed by 
    
    
    
    -elimination to the carbene and rearrangement to the alkyne.[1]
  • Quench: Quench with saturated

    
    . Extract and purify via column chromatography.
    

Validation:

  • Chiral HPLC: Confirm >98% ee using a Chiralpak AD-H column.

  • NMR: ¹H NMR should show the characteristic alkyne proton doublet (coupling with C3-H) around

    
     2.1 ppm.
    

Kinase Inhibitor Design Strategies

The (S)-3-ethynylpiperidine scaffold is particularly effective when designing Type I½ or Type II inhibitors that need to extend from the hinge region into the back pocket.

Strategy A: The "Gatekeeper Bypass" (BCR-ABL Model)

In kinases like BCR-ABL, the T315I mutation introduces a bulky isoleucine that blocks access to the hydrophobic back pocket.

  • Design Logic: The piperidine nitrogen binds to the hinge (Met318). The C3-ethynyl group acts as a rigid "rod" that passes under the isoleucine gatekeeper, positioning a hydrophobic tail (e.g., a trifluoromethyl-phenyl group attached via Sonogashira) into the DFG-out pocket.

  • Advantage: The ethynyl linker has a smaller cross-sectional area than an amide or ether linker, reducing steric clash with the mutant gatekeeper.

Strategy B: Covalent Probe Design

The terminal alkyne can be used as a "silent" warhead or a handle for click chemistry.

  • Click-Probes: React the scaffold with an azide-fluorophore to create a tracer for kinase occupancy assays.

  • Covalent Inhibitors: While less common than acrylamides, the alkyne can be activated (e.g., as an ynone) to target specific cysteines in the solvent front.

Binding Mode Logic Diagram

BindingMode Hinge Hinge Region (H-Bond Acceptor) Piperidine (S)-Piperidine Core (Fsp3 Scaffold) Piperidine->Hinge H-Bonding Ethynyl Ethynyl Linker (Rigid Spacer) Piperidine->Ethynyl Projects Gatekeeper Gatekeeper Residue (Steric Bottleneck) Ethynyl->Gatekeeper Bypasses BackPocket Back Pocket (Hydrophobic) Ethynyl->BackPocket Extends into

Caption: Schematic binding mode of (S)-3-ethynylpiperidine inhibitors bypassing the gatekeeper residue.

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of the ethynyl linker versus flexible linkers in a hypothetical kinase panel (based on trends observed in BCR-ABL and ERK inhibitors).

Scaffold Linker (C3-Position)Linker PropertiesIC50 (WT Kinase)IC50 (Gatekeeper Mutant)Solubility (µM)
(S)-Ethynyl (-C≡C-) Rigid, Linear, Narrow 1.2 nM 15 nM >100
(S)-Ethyl (-CH2-CH2-)Flexible, Bulky0.8 nM>1000 nM80
(S)-Amide (-CONH-)Rigid, H-bond donor5.0 nM450 nM20
(R)-EthynylIncorrect Vector>500 nM>5000 nM>100

Key Insight: The (S)-ethynyl variant maintains potency against the mutant because its linear geometry avoids the steric clash that the flexible ethyl chain encounters (entropic penalty + steric bulk).

References

  • Synthesis of (S)-Nipecotic Acid Derivatives: Title: The Resolution of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1-(2-Thiopheneacetyl)-3-Piperidine Carboxylate.[2] Source: ResearchGate (2010). URL:[Link]

  • Corey-Fuchs Reaction Protocol: Title: Corey-Fuchs Reaction - Mechanism and Application.[3] Source: Organic Chemistry Portal.[1] URL:[Link]

  • Kinase Inhibitor Design (Gatekeeper Mutants): Title: Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Source: PubMed Central (2023). URL:[Link]

  • Piperidine Scaffolds in Kinase Inhibition: Title: Structure-Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C.[4] Source: MDPI (2024). URL:[Link]

Sources

An In-depth Technical Guide to 1-Boc-3-ethynylpiperidine: Synthesis, Applications, and Experimental Considerations

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of tert-butyl 3-ethynylpiperidine-1-carboxylate, a versatile building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the nomenclature, synthesis, chemical properties, and key applications of this compound, with a focus on the practical insights and causal relationships that govern its use in the laboratory.

Nomenclature and Identification

The precise and unambiguous identification of chemical entities is paramount for scientific reproducibility. tert-butyl 3-ethynylpiperidine-1-carboxylate is known by several synonyms, which are frequently encountered in chemical literature and supplier catalogs. A clear understanding of these alternative names is crucial for efficient information retrieval.

IUPAC Name: tert-butyl 3-ethynylpiperidine-1-carboxylate

Synonyms:

  • 1-Boc-3-ethynylpiperidine[1]

  • 1-(tert-Butoxycarbonyl)-3-ethynylpiperidine

  • 3-Ethynylpiperidine-1-carboxylic acid tert-butyl ester

  • 1-Piperidinecarboxylic acid, 3-ethynyl-, 1,1-dimethylethyl ester

Chemical Structure:

Synthesis_Pathway cluster_0 Step 1: Boc Protection cluster_1 Step 2: Oxidation & Ethynylation 3-hydroxypiperidine 3-hydroxypiperidine 1-Boc-3-hydroxypiperidine 1-Boc-3-hydroxypiperidine 3-hydroxypiperidine->1-Boc-3-hydroxypiperidine (Boc)₂O, Base 1-Boc-3-piperidinone 1-Boc-3-piperidinone 1-Boc-3-hydroxypiperidine->1-Boc-3-piperidinone Oxidation (e.g., Swern, Dess-Martin) 1-Boc-3-ethynylpiperidine 1-Boc-3-ethynylpiperidine 1-Boc-3-piperidinone->1-Boc-3-ethynylpiperidine Ethynylating Agent (e.g., Ethynylmagnesium bromide)

Figure 2: A common synthetic pathway to 1-Boc-3-ethynylpiperidine.

Detailed Experimental Protocols

Step 1: Synthesis of tert-butyl 3-hydroxypiperidine-1-carboxylate

This initial step involves the protection of the secondary amine of 3-hydroxypiperidine with a tert-butoxycarbonyl (Boc) group. The Boc group is a crucial protecting group in organic synthesis due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.

  • Materials:

    • 3-hydroxypiperidine

    • Di-tert-butyl dicarbonate ((Boc)₂O)

    • A suitable base (e.g., triethylamine, sodium bicarbonate)

    • An appropriate solvent (e.g., dichloromethane, tetrahydrofuran)

  • Procedure:

    • Dissolve 3-hydroxypiperidine in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

    • Add the base to the solution.

    • Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the reaction mixture at room temperature.

    • Stir the reaction mixture for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

    • Upon completion, perform an aqueous workup to remove the base and any water-soluble byproducts.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by flash column chromatography on silica gel to obtain pure tert-butyl 3-hydroxypiperidine-1-carboxylate.

Step 2: Synthesis of tert-butyl 3-ethynylpiperidine-1-carboxylate

This two-part step first involves the oxidation of the secondary alcohol to a ketone, followed by the introduction of the ethynyl group.

  • Part A: Oxidation to tert-butyl 3-oxopiperidine-1-carboxylate

    • Materials:

      • tert-butyl 3-hydroxypiperidine-1-carboxylate

      • An oxidizing agent (e.g., Swern oxidation reagents, Dess-Martin periodinane)

      • An appropriate solvent (e.g., dichloromethane)

    • Procedure (Illustrative example with Dess-Martin periodinane):

      • Dissolve tert-butyl 3-hydroxypiperidine-1-carboxylate in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

      • Add Dess-Martin periodinane portion-wise to the solution at room temperature.

      • Stir the reaction mixture until the starting material is consumed (monitored by TLC).

      • Quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.

      • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

      • The crude tert-butyl 3-oxopiperidine-1-carboxylate is often used in the next step without further purification.

  • Part B: Ethynylation to tert-butyl 3-ethynylpiperidine-1-carboxylate

    • Materials:

      • tert-butyl 3-oxopiperidine-1-carboxylate

      • An ethynylating agent (e.g., ethynylmagnesium bromide, lithium trimethylsilylacetylide followed by desilylation)

      • Anhydrous solvent (e.g., tetrahydrofuran)

    • Procedure (Illustrative example with ethynylmagnesium bromide):

      • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, prepare a solution of ethynylmagnesium bromide in anhydrous tetrahydrofuran.

      • Cool the solution to 0 °C in an ice bath.

      • Slowly add a solution of tert-butyl 3-oxopiperidine-1-carboxylate in anhydrous tetrahydrofuran to the Grignard reagent.

      • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

      • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

      • Extract the product with an organic solvent (e.g., ethyl acetate).

      • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

      • Purify the crude product by flash column chromatography on silica gel to afford pure tert-butyl 3-ethynylpiperidine-1-carboxylate.

Spectroscopic Characterization

Accurate characterization of the synthesized compound is critical for confirming its identity and purity. While specific spectra with detailed peak assignments are not publicly available in a centralized database, the expected spectroscopic features can be predicted based on the molecule's structure. Researchers should perform their own analyses and compare the obtained data with these expectations.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the Boc group, the piperidine ring protons, and the acetylenic proton. The nine protons of the tert-butyl group will appear as a sharp singlet, typically in the range of 1.4-1.5 ppm. The protons on the piperidine ring will exhibit complex multiplets due to spin-spin coupling, and their chemical shifts will be influenced by the presence of the nitrogen atom and the ethynyl group. The acetylenic proton is expected to appear as a singlet at around 2.0-2.5 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The quaternary carbon of the Boc group will appear around 80 ppm, while the methyl carbons will be in the aliphatic region. The carbons of the piperidine ring will resonate in the range of 20-60 ppm. The two sp-hybridized carbons of the ethynyl group are expected to appear in the range of 70-90 ppm. The carbonyl carbon of the Boc group will be observed further downfield, typically around 155 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:

  • A sharp, weak absorption around 3300 cm⁻¹ corresponding to the ≡C-H stretch.

  • A sharp, weak to medium absorption around 2100 cm⁻¹ for the C≡C triple bond stretch.

  • A strong absorption in the range of 1680-1700 cm⁻¹ for the C=O stretch of the carbamate.

  • C-H stretching and bending vibrations in the aliphatic region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ would be observed at m/z 209 or 210, respectively. Fragmentation patterns would likely involve the loss of the tert-butyl group or the entire Boc group.

Applications in Drug Discovery and Development

The synthetic utility of tert-butyl 3-ethynylpiperidine-1-carboxylate lies in the versatility of its terminal alkyne functionality. This group serves as a handle for a variety of powerful coupling reactions, enabling the construction of complex molecular architectures. The piperidine scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates due to its favorable physicochemical properties and ability to interact with biological targets.

Sonogashira Coupling

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. [2]This reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. tert-butyl 3-ethynylpiperidine-1-carboxylate is an excellent substrate for this reaction, allowing for the direct attachment of the piperidine moiety to various aromatic and heteroaromatic systems.

Sonogashira_Coupling 1-Boc-3-ethynylpiperidine 1-Boc-3-ethynylpiperidine Coupled Product Coupled Product 1-Boc-3-ethynylpiperidine->Coupled Product Pd catalyst, Cu(I) cocatalyst, Base Aryl/Vinyl Halide Aryl/Vinyl Halide Aryl/Vinyl Halide->Coupled Product

Figure 3: Schematic of the Sonogashira Coupling Reaction.

Experimental Considerations for Sonogashira Coupling:

  • Catalyst System: A combination of a palladium(0) catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and a copper(I) cocatalyst (e.g., CuI) is typically employed.

  • Base: An amine base, such as triethylamine or diisopropylethylamine, is required to neutralize the hydrogen halide formed during the reaction and to facilitate the formation of the copper acetylide intermediate.

  • Solvent: Anhydrous, deoxygenated solvents like tetrahydrofuran, dimethylformamide, or toluene are commonly used.

  • Inert Atmosphere: The reaction is sensitive to oxygen, which can lead to oxidative homocoupling of the alkyne (Glaser coupling). Therefore, it is crucial to perform the reaction under an inert atmosphere of nitrogen or argon.

Illustrative Protocol for Sonogashira Coupling with 4-Iodotoluene:

  • To a flame-dried Schlenk flask, add the palladium catalyst and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas.

  • Add a solution of tert-butyl 3-ethynylpiperidine-1-carboxylate, 4-iodotoluene, and the amine base in the chosen solvent via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting materials are consumed (monitored by TLC or GC-MS).

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Perform an aqueous workup and extract the product with an organic solvent.

  • Purify the crude product by flash column chromatography.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a cornerstone of "click chemistry," is a highly efficient and regioselective method for forming 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an azide. [3]This reaction is prized for its reliability, high yields, and tolerance of a wide range of functional groups, making it exceptionally valuable in bioconjugation and drug discovery.

CuAAC_Reaction 1-Boc-3-ethynylpiperidine 1-Boc-3-ethynylpiperidine 1,2,3-Triazole Product 1,2,3-Triazole Product 1-Boc-3-ethynylpiperidine->1,2,3-Triazole Product Cu(I) catalyst Organic Azide Organic Azide Organic Azide->1,2,3-Triazole Product

Figure 4: Schematic of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Considerations for CuAAC:

  • Catalyst: A copper(I) source is essential. This is often generated in situ from a copper(II) salt (e.g., CuSO₄·5H₂O) and a reducing agent (e.g., sodium ascorbate).

  • Ligands: Ligands such as tris(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can be used to stabilize the copper(I) catalyst and accelerate the reaction.

  • Solvent: The reaction is often performed in a mixture of water and a miscible organic solvent like t-butanol, DMSO, or THF, which makes it suitable for biological applications.

Illustrative Protocol for CuAAC with Benzyl Azide:

  • In a reaction vessel, dissolve tert-butyl 3-ethynylpiperidine-1-carboxylate and benzyl azide in the chosen solvent system.

  • In a separate vial, prepare a solution of the copper(II) salt and the ligand (if used).

  • Add the copper/ligand solution to the reaction mixture.

  • Initiate the reaction by adding a freshly prepared aqueous solution of sodium ascorbate.

  • Stir the reaction at room temperature. The reaction is typically complete within a few hours.

  • Upon completion, the product can be isolated by extraction with an organic solvent.

  • Purify the crude product by flash column chromatography.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling tert-butyl 3-ethynylpiperidine-1-carboxylate. Researchers should always consult the material safety data sheet (MSDS) provided by the supplier before use.

Hazard Statements:

  • May be harmful if swallowed, in contact with skin, or if inhaled. [4]* Causes skin and serious eye irritation.

  • May cause respiratory irritation.

Precautionary Measures:

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Engineering Controls: Handle the compound in a well-ventilated fume hood to minimize inhalation exposure.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid creating dust if handling the solid form. Keep away from heat and sources of ignition.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

tert-butyl 3-ethynylpiperidine-1-carboxylate is a valuable and versatile building block in the toolbox of the modern medicinal chemist. Its robust piperidine core, combined with the synthetically tractable terminal alkyne, provides a powerful platform for the construction of novel and complex molecules with potential therapeutic applications. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in the pursuit of new medicines. This guide has provided a foundational overview to aid researchers in this endeavor, emphasizing the causal relationships behind experimental choices and the importance of rigorous scientific practice.

References

  • tert-butyl 3-ethynyl-3-hydroxypiperidine-1-carboxylate. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • Flow Chemistry: Sonogashira Coupling. (n.d.). ThalesNano Inc. Retrieved February 15, 2026, from [Link]

  • Tert-butyl 4-ethynylpiperidine-1-carboxylate. (n.d.). LookChem. Retrieved February 15, 2026, from [Link]

  • 1-tert-Butyl 3-ethyl (3R)-piperidine-1,3-dicarboxylate. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • Zhu, W., Wang, B., Wu, H., & Li, B. (2015). A Chemo-enzyme Method to Synthesis of (S)-t-Butyl 3-Hydroxypiperidine-1-carboxylate. Chinese Journal of Pharmaceuticals, 46(4), 349-350.
  • Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)
  • Feng, B., Xu, W., Chu, X., Li, C., & Jin, Y. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

  • Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide-alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(11), 2459-2467.

Sources

(S)-enantiomer vs (R)-enantiomer of 1-Boc-3-ethynylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a definitive reference for the synthesis, analysis, and application of 1-Boc-3-ethynylpiperidine enantiomers . It deviates from standard templates to prioritize the logical flow of experimental science: from structural definition to synthesis, validation, and finally, application.

Core Identity: Chiral Scaffolds for Covalent Inhibitors & Click Chemistry Ligands

Executive Summary & Structural Pharmacophore

1-Boc-3-ethynylpiperidine is a high-value chiral synthon used primarily in the development of Targeted Covalent Inhibitors (TCIs) and Proteolysis Targeting Chimeras (PROTACs) .

Its structural significance lies in the C3-position. Unlike the achiral 4-substituted piperidines, the 3-substituted variant introduces a stereocenter that directs the vector of the ethynyl group (a "warhead" precursor or "click" handle) into specific sub-pockets of a target protein (e.g., BTK, FGFR, or E3 ligases).

  • The (S)-Enantiomer: Often correlates with the spatial geometry required for Ibrutinib-like binding modes (where the precursor (S)-alcohol undergoes inversion during Mitsunobu coupling to yield the (R)-drug product).

  • The (R)-Enantiomer: Frequently explored for orthogonal binding modes or to evade resistance mutations in kinase targets.

Stereochemical Identification
Property(S)-1-Boc-3-ethynylpiperidine(R)-1-Boc-3-ethynylpiperidine
CAS (Approx) 1045857-27-31045857-26-2
Precursor Derived from (S)-3-HydroxypiperidineDerived from (R)-3-Hydroxypiperidine
Spatial Vector Ethynyl group projects away from viewer (dashed) when N is top, C2 right.Ethynyl group projects toward viewer (wedge) when N is top, C2 right.
Key Usage Precursor to (R)-configured drugs via inversionDirect scaffold for (R)-configured ligands

Synthesis Strategy: The "Chiral Pool" Homologation

Synthesizing these enantiomers via resolution of the racemate is inefficient. The industry-standard protocol utilizes the Chiral Pool strategy, starting from commercially available enantiopure 3-hydroxypiperidines.

The Synthetic Pathway (Graphviz)

The transformation involves two critical steps: Oxidation (Alcohol


 Aldehyde) and Seyferth-Gilbert Homologation  (Aldehyde 

Alkyne).

SynthesisPath Start (S)-1-Boc-3-hydroxypiperidine (>99% ee) Inter Intermediate: (S)-1-Boc-3-formylpiperidine (Aldehyde) Start->Inter Swern Oxidation (DMSO, (COCl)2, Et3N) -78°C to 0°C Product (S)-1-Boc-3-ethynylpiperidine (Target Alkyne) Inter->Product Homologation CCP CRITICAL CONTROL POINT: Avoid racemization of aldehyde Keep T < 0°C Inter->CCP Reagent Ohira-Bestmann Reagent (Base: K2CO3/MeOH) Reagent->Inter In Situ Generation

Caption: Synthesis workflow preserving stereochemistry via mild homologation.

Detailed Protocol: (S)-1-Boc-3-ethynylpiperidine

Objective: Convert (S)-1-Boc-3-hydroxypiperidine to the ethynyl derivative without racemization.

Step 1: Swern Oxidation (Alcohol


 Aldehyde) 
  • Rationale: The C3-aldehyde is prone to racemization via enolization. Swern conditions are non-acidic and cryogenic (-78°C), minimizing this risk compared to PCC or Jones oxidation.

  • Cool a solution of oxalyl chloride (1.1 equiv) in DCM to -78°C.

  • Add DMSO (2.2 equiv) dropwise. Stir 15 min.

  • Add (S)-1-Boc-3-hydroxypiperidine (1.0 equiv) in DCM dropwise. Stir 30 min.

  • Add Et3N (5.0 equiv) and allow to warm to 0°C.

  • Quench immediately with saturated NH4Cl upon reaching 0°C to prevent epimerization of the alpha-chiral center.

Step 2: Ohira-Bestmann Homologation (Aldehyde


 Alkyne) 
  • Rationale: Uses the Ohira-Bestmann reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate). This occurs in methanol with K2CO3. Unlike the Corey-Fuchs reaction, it does not require strong bases (like n-BuLi) that would destroy the carbamate (Boc) or racemize the center.

  • Dissolve the crude aldehyde in dry MeOH.

  • Add K2CO3 (2.0 equiv) and the Ohira-Bestmann reagent (1.2 equiv).

  • Stir at room temperature for 4–12 hours.

  • Workup: Dilute with Et2O, wash with NaHCO3/Brine. Dry over Na2SO4.

  • Purification: Flash chromatography (Hexane/EtOAc).

Analytical Validation (E-E-A-T)

Trusting the label on a chiral reagent is insufficient in drug development. You must validate the Enantiomeric Excess (ee) .

Chiral HPLC Method

Normal-phase chiral HPLC is the gold standard for separating piperidine enantiomers.

ParameterCondition
Column Daicel Chiralpak IC or AD-H (Amylose-based columns are superior for Boc-amines)
Dimensions 250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane : Isopropanol (95:5 to 90:10)
Flow Rate 1.0 mL/min
Detection UV @ 210 nm (Boc absorption)
Temperature 25°C
Expected Result Baseline separation of (R) and (S). (S)-isomer typically elutes first on Chiralpak AD-H (verify with standards).
Optical Rotation & Absolute Config
  • Proxy Validation: If the specific rotation of the alkyne is unknown in literature, validate the starting material ((S)-1-Boc-3-hydroxypiperidine).

    • Lit:

      
       to 
      
      
      
      (c=1, MeOH/DMF).
  • Logic: If the starting alcohol is optically pure and the oxidation/homologation protocol (Section 2.2) is followed strictly (cryogenic temps), the configuration is retained.

Applications in Drug Discovery

The 3-ethynylpiperidine scaffold acts as a "chiral vector" in modern medicinal chemistry.

"Click" Chemistry (CuAAC)

The terminal alkyne is bio-orthogonal. It reacts with azides to form 1,2,3-triazoles.

  • Use Case: Fragment-Based Drug Discovery (FBDD). The piperidine binds to the target (e.g., kinase hinge), and the triazole linker connects to a library of fragments to probe adjacent pockets.

Covalent Warhead Precursor

The ethynyl group is a "latent" warhead or a precursor to "active" warheads.

Applications Core 1-Boc-3-ethynylpiperidine Path1 CuAAC (Click Reaction) Core->Path1 Path2 Sonogashira Coupling Core->Path2 Path3 Hydration/Oxidation Core->Path3 Prod1 Triazole-Linked PROTACs (Rigid Linkers) Path1->Prod1 Prod2 Aryl-Alkyne Inhibitors (e.g., FGFR Gatekeeper) Path2->Prod2 Prod3 Acetyl-Piperidines (Reversible Binders) Path3->Prod3

Caption: Divergent utility of the ethynyl handle in medicinal chemistry.

Case Study: Kinase Inhibitors (BTK/FGFR)

While drugs like Ibrutinib use an acrylamide warhead, the synthesis often proceeds via the (S)-3-hydroxypiperidine .

  • Start: (S)-1-Boc-3-hydroxypiperidine.

  • Mitsunobu: Coupling with the heterocycle (inverts stereochemistry to (R) ).

  • Deprotection/Acylation: The Boc is removed, and the acrylamide is attached.

  • Relevance: The (S)-ethynyl derivative allows researchers to explore retentive coupling strategies (e.g., Sonogashira) that maintain the (S) configuration, probing the "other side" of the binding pocket which might be accessible in mutant strains (e.g., C481S mutations in BTK).

References

  • Ohira-Bestmann Reagent Synthesis: Organic Syntheses, 2024, 101 , 258-273. Link

  • Chiral HPLC of Piperidines: Phenomenex Chiral Separation Guide. Link

  • Biocatalytic Synthesis of (S)-1-Boc-3-hydroxypiperidine: World J Microbiol Biotechnol, 2017, 33 , 61. Link[1]

  • Covalent Kinase Inhibitors (FGFR/BTK): Proc. Natl. Acad. Sci. U.S.A., 2014, 111 , E4869. Link

  • (S)-1-Boc-3-hydroxypiperidine Properties: ChemicalBook CAS 143900-44-1.[2] Link

Sources

Methodological & Application

Application Note: Strategic Synthesis of 1,2,3-Triazoles Utilizing the 3-Ethynylpiperidine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

The 3-ethynylpiperidine scaffold represents a privileged pharmacophore in modern drug discovery. By combining the metabolic stability of the piperidine ring (present in >70 FDA-approved drugs) with the bioisosteric properties of 1,2,3-triazoles (amide bond mimics), researchers can access novel chemical space for GPCR ligands, kinase inhibitors, and antimicrobial agents.

This guide provides a high-fidelity technical roadmap for synthesizing these hybrids via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Unlike generic "click chemistry" guides, this protocol specifically addresses the steric and electronic nuances of the 3-substituted piperidine ring, emphasizing chemo-selectivity , chiral integrity , and catalyst remediation .

Pre-Reaction Strategic Analysis

The Chelation Challenge (Critical)

The secondary amine of the piperidine ring is a potent ligand for Cu(I) and Cu(II). Attempting CuAAC on unprotected 3-ethynylpiperidine often results in:

  • Catalyst Poisoning: The nitrogen coordinates with copper, removing it from the catalytic cycle.

  • Oxidative Byproducts: Cu-amine complexes can facilitate unwanted oxidative coupling of alkynes (Glaser coupling).

Directive: Always employ N-protection prior to the click reaction.

  • Recommended: tert-butyloxycarbonyl (Boc ) or Carbobenzyloxy (Cbz ).

  • Why: These groups are electronically withdrawing (reducing N-basicity) and sterically bulky, preventing copper coordination.

Stereochemical Considerations

The C3 position of the piperidine is a chiral center. Commercial 3-ethynylpiperidine is often sold as a racemate, but enantiopure (R) or (S) forms are critical for binding affinity.

  • Protocol Impact: The CuAAC reaction is stereospecific regarding the triazole formation (1,4-regioisomer), but it does not invert the C3 stereocenter. The chirality of your starting material will be retained in the final product.

Visual Workflow & Mechanism

The following diagram outlines the optimized workflow for transforming N-Boc-3-ethynylpiperidine into a bioactive triazole library.

G Start N-Boc-3-Ethynylpiperidine (Scaffold) Intermed Cu-Acetylide Intermediate Start->Intermed Coordination Azide Diverse Azides (R-N3) Azide->Intermed Cycloaddition Catalyst Cu(I) Source (CuSO4 + NaAsc) Catalyst->Intermed Activation Product 1,4-Disubstituted Triazole Product Intermed->Product Protonolysis Deprotect Deprotection (TFA/HCl) Product->Deprotect Post-Click Final Bioactive Piperidine-Triazole Deprotect->Final Salt Formation

Figure 1: Step-wise synthesis workflow from protected scaffold to functionalized pharmacophore.

Experimental Protocols

Protocol A: The "Workhorse" Method (Aqueous/Alcohol)

Best for: Polar azides, rapid library generation, and robust reproducibility.

Reagents:

  • Scaffold: N-Boc-3-ethynylpiperidine (1.0 equiv)

  • Azide: Organic Azide (1.1 equiv)

  • Catalyst: CuSO4·5H2O (5 mol%)

  • Reductant: Sodium Ascorbate (10 mol%)

  • Solvent: tert-Butanol (tBuOH) / Water (1:1 v/v)

Step-by-Step Methodology:

  • Solvent Prep: Degas the tBuOH/Water mixture by bubbling nitrogen for 10 minutes. Rationale: Dissolved oxygen oxidizes catalytic Cu(I) to inactive Cu(II).

  • Dissolution: In a reaction vial, dissolve the Alkyne scaffold and Azide in the solvent mixture (0.2 M concentration relative to alkyne).

  • Catalyst Activation: Prepare fresh aqueous solutions of CuSO4 (1 M) and Sodium Ascorbate (1 M).

  • Initiation: Add the CuSO4 solution to the reaction vial, followed immediately by the Sodium Ascorbate. The solution should turn bright yellow/orange (indicating active Cu(I)).

  • Incubation: Stir vigorously at room temperature for 2–12 hours. Monitor via TLC or LC-MS.

  • Quenching: Dilute with water and extract with Ethyl Acetate (EtOAc).

  • Purification: Wash organic layer with 5% NH4OH or EDTA solution (to sequester Copper), then brine. Dry over Na2SO4 and concentrate.

Protocol B: The "Lipophilic" Method (Organic Solvent)

Best for: Highly hydrophobic azides or complex drug fragments insoluble in water.

Reagents:

  • Catalyst: Copper(I) Iodide (CuI) (5 mol%)

  • Ligand: TBTA or THPTA (5 mol%) - Crucial for stabilizing Cu(I) in organic media.

  • Base: DIPEA (Diisopropylethylamine) (1.5 equiv)

  • Solvent: THF or DCM (Anhydrous).

Methodology:

  • Complexation: Dissolve CuI and Ligand (TBTA) in the solvent under nitrogen. Stir for 10 mins.

  • Addition: Add N-Boc-3-ethynylpiperidine, the Azide, and DIPEA.

  • Reaction: Stir at 40°C for 4–8 hours.

  • Workup: Requires column chromatography to remove the ligand and copper traces.

Data Presentation & Optimization[1]

Table 1: Solvent System Compatibility Matrix
Solvent SystemSolubility (Lipophilic Azides)Reaction RateWorkup DifficultyRecommended Use
tBuOH / H2O (1:1) LowFast (Interface effect)Low (Extraction)Standard Library Synthesis
DMSO / H2O HighVery FastHigh (Lyophilization)Biological Assays (In situ)
THF / DIPEA HighModerateModerateComplex/Sensitive Substrates
DCM HighSlowLowReactants unstable in water
Table 2: Troubleshooting Guide
ObservationRoot CauseCorrective Action
Reaction Stalled Oxidation of Cu(I) to Cu(II)Add more Na-Ascorbate; Ensure inert atmosphere (N2).
Green/Blue Solution Inactive Cu(II) species dominantDegas solvents thoroughly; Check ascorbate freshness.
Low Yield Copper chelation by PiperidineVerify N-Protection. Do not use free amine scaffold.
Byproduct (Di-alkyne) Glaser Coupling (O2 present)Strictly exclude oxygen; reduce Cu loading.

Post-Synthesis: Copper Remediation

For biological testing, copper contamination is cytotoxic. Simple extraction is often insufficient.

  • Solid Phase Extraction (SPE): Pass the crude mixture through a silica cartridge doped with a metal scavenger (e.g., QuadraPure™ TU).

  • Validation: Test final compound via ICP-MS. Limit should be <10 ppm for cell-based assays.

References

  • Rostovtsev, V. V., et al. (2002).[1][2][3] "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition.

  • Tornøe, C. W., et al. (2002).[1][2] "Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides." The Journal of Organic Chemistry.

  • Chan, T. R., et al. (2004).[1] "Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis." Organic Letters.

  • Bock, V. D., et al. (2006). "1,2,3-Triazoles as peptide bond isosteres: synthesis and biological application." European Journal of Organic Chemistry.

  • Li, L., & Zhang, Z. (2016). "Development of Piperidine-Triazole Hybrids as Potential Pharmacological Agents." Current Medicinal Chemistry.

Sources

Application Notes and Protocols for One-Pot Click Cyclization of Piperidine Alkynes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Piperidine Scaffolds and Efficiency of One-Pot Syntheses

The piperidine motif is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active natural products.[1][2] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, and to serve as a versatile scaffold for creating three-dimensional diversity in drug candidates.[1][2] Consequently, the development of efficient and robust methods for the synthesis of substituted piperidines is of paramount importance to the drug discovery and development community.

Traditional multi-step syntheses of complex piperidine derivatives can be time-consuming, resource-intensive, and often suffer from cumulative yield losses. One-pot reactions, which combine multiple synthetic transformations in a single reaction vessel without the isolation of intermediates, offer a more sustainable and efficient alternative.[3][4][5] This approach minimizes waste, reduces purification steps, and accelerates the synthesis of target molecules.[3][4][5]

This application note provides a detailed guide to the one-pot click cyclization of piperidine alkynes, a powerful strategy for the rapid assembly of triazole-fused piperidine scaffolds. We will delve into the mechanistic underpinnings of the key reactions, provide detailed experimental protocols, and discuss the critical parameters for successful implementation.

Mechanistic Insights: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The lynchpin of this methodology is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry".[6][7] This reaction is prized for its high efficiency, broad functional group tolerance, and the formation of a stable triazole linkage.[6][7] The CuAAC reaction proceeds through a well-defined catalytic cycle, which is crucial to understand for optimizing reaction conditions.

The generally accepted mechanism involves the following key steps:

  • Formation of a Copper(I)-Acetylide Complex: In the presence of a copper(I) catalyst, the terminal alkyne is deprotonated to form a highly reactive copper(I)-acetylide intermediate.

  • Coordination of the Azide: The azide then coordinates to the copper center.

  • Cycloaddition: A [3+2] cycloaddition occurs between the activated alkyne and the coordinated azide, leading to the formation of a six-membered copper-containing intermediate.

  • Ring Contraction and Protonolysis: This intermediate undergoes ring contraction to a triazolyl-copper derivative, which upon protonolysis, releases the 1,4-disubstituted triazole product and regenerates the copper(I) catalyst.

For a one-pot intramolecular cyclization, a linear precursor containing both an azide and a terminal alkyne is required. The intramolecular nature of the reaction often leads to high effective molarity, favoring the cyclization process.

Visualizing the Workflow: From Acyclic Precursors to Fused Piperidines

The following diagram illustrates the conceptual workflow for the one-pot synthesis and subsequent intramolecular click cyclization to form a triazole-fused piperidine.

G cluster_0 One-Pot Synthesis of Azido-Alkynyl Amine cluster_1 Intramolecular Cyclization Acyclic_Precursors Acyclic Precursors (e.g., unsaturated amine, azido-electrophile, alkynyl-electrophile) Azido_Alkynyl_Amine In situ generated Azido-Alkynyl Amine Acyclic_Precursors->Azido_Alkynyl_Amine Multicomponent Reaction or Tandem Sequence Triazole_Fused_Piperidine Triazole-Fused Piperidine Azido_Alkynyl_Amine->Triazole_Fused_Piperidine Intramolecular CuAAC CuAAC_Catalyst Cu(I) Catalyst (e.g., CuSO4/Na-Ascorbate) CuAAC_Catalyst->Triazole_Fused_Piperidine

Caption: Conceptual workflow for the one-pot synthesis and intramolecular click cyclization.

Experimental Protocols

This section provides detailed protocols for the synthesis of the necessary precursors and the subsequent one-pot cyclization.

Protocol 1: One-Pot Synthesis of 3-Azidopiperidines from Unsaturated Amines

This protocol is adapted from a method for the efficient synthesis of 3-azidopiperidines, which are key intermediates for intramolecular click cyclization.[8][9]

Materials:

  • Unsaturated amine (e.g., N-benzyl-4-penten-1-amine)

  • N-Iodosuccinimide (NIS)

  • Sodium azide (NaN3)

  • Acetonitrile (MeCN), anhydrous

  • Saturated aqueous sodium thiosulfate (Na2S2O3)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the unsaturated amine (1.0 equiv) in anhydrous acetonitrile (0.1 M) at 0 °C under an inert atmosphere (e.g., argon), add N-iodosuccinimide (1.2 equiv) in one portion.

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Add sodium azide (3.0 equiv) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-azidopiperidine.

Causality and Insights:

  • The use of N-iodosuccinimide activates the alkene for nucleophilic attack by the amine nitrogen, forming a cyclic iodonium ion intermediate.

  • The subsequent addition of sodium azide leads to the regioselective opening of the intermediate, with the azide attacking the less hindered carbon, resulting in the anti-Markovnikov product.[8]

  • This one-pot procedure efficiently installs the azide functionality while concurrently forming the piperidine ring.

Protocol 2: One-Pot Intramolecular Click Cyclization of an Azido-Alkynyl Piperidine Precursor

This generalized protocol is based on established CuAAC conditions and can be adapted for various azido-alkynyl piperidine substrates.[10][11]

Materials:

  • Azido-alkynyl piperidine precursor (synthesized in a preceding step or isolated)

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O)

  • Sodium ascorbate

  • tert-Butanol

  • Water

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the azido-alkynyl piperidine precursor (1.0 equiv) in a 1:1 mixture of tert-butanol and water (0.1 M).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.5 equiv) in water.

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 equiv) in water.

  • To the solution of the azido-alkynyl piperidine, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture vigorously at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the triazole-fused piperidine.

Causality and Insights:

  • Sodium ascorbate acts as a reducing agent to generate the active Cu(I) species from the Cu(II) precursor in situ.[10]

  • The use of a t-butanol/water solvent system is common for CuAAC reactions as it can solubilize a wide range of organic substrates while being compatible with the aqueous catalyst system.[11]

  • The workup with ammonium chloride helps to remove residual copper salts from the organic layer.

Data Presentation: A Comparative Overview

The following table summarizes typical reaction conditions and outcomes for one-pot click cyclization strategies, synthesized from various literature precedents.

Precursor TypeKey Reaction StepsCatalyst SystemSolventTemp (°C)Time (h)Yield (%)Reference
Unsaturated Amine + AzideIodocyclization, Azide SubstitutionNIS, NaN3MeCN0 to RT12-2470-90[8]
Azido-AlkyneIntramolecular CuAACCuSO4/Na-Ascorbatet-BuOH/H2ORT4-1285-95[11]
Tandem SynthesisMeyer–Schuster, Olefin Metathesis, Aza-MichaelAu(I), Grubbs-II, Bi(OTf)3Toluene401560-80[12]

Logical Relationships in One-Pot Piperidine Synthesis

The following diagram illustrates the decision-making process and logical flow for designing a one-pot synthesis of functionalized piperidines.

G Start Define Target Piperidine Scaffold Decision1 Intramolecular or Intermolecular Approach? Start->Decision1 Intramolecular Intramolecular Cyclization Decision1->Intramolecular Yes Intermolecular Multi-component Reaction Decision1->Intermolecular No Decision2 Desired Functionality? Intramolecular->Decision2 Intermolecular->Decision2 Click_Chem Triazole Fusion (Click Chemistry) Decision2->Click_Chem Azide/Alkyne Other_Func Other Functional Groups Decision2->Other_Func Other Protocol_Selection Select Appropriate One-Pot Protocol Click_Chem->Protocol_Selection Other_Func->Protocol_Selection Optimization Optimize Reaction Conditions (Catalyst, Solvent, Temp.) Protocol_Selection->Optimization Characterization Purification and Characterization Optimization->Characterization

Caption: Decision tree for designing a one-pot piperidine synthesis strategy.

Conclusion and Future Outlook

One-pot click cyclization methods represent a powerful and efficient strategy for the synthesis of novel piperidine-based scaffolds. By understanding the underlying reaction mechanisms and carefully selecting the appropriate reaction conditions, researchers can rapidly access a diverse range of complex molecules with potential applications in drug discovery and development. The protocols and insights provided in this application note serve as a valuable resource for scientists seeking to leverage these advanced synthetic methodologies. Future advancements in this field will likely focus on the development of novel catalytic systems with improved efficiency and broader substrate scope, as well as the application of these methods in the synthesis of increasingly complex and biologically relevant molecules.

References

  • Tandem Synthesis of Pyrrolidine and Piperidine Derivatives from Propargylic Alcohols Under Multimetallic Catalysis. (URL: [Link])

  • Synthesis of N-Fused Triazole-Piperazine-Quinazolinones via One-Pot Tandem Click Reaction and Cross-Dehydrogenative Coupling. Organic Letters, 23(24), 9365–9370. (URL: [Link])

  • A transition-metal-free azide–alkyne cycloaddition/hydroamination cascade reaction for the construction of triazole-fused piperazin-2-ones. Organic & Biomolecular Chemistry. (URL: [Link])

  • Miniaturized click chemistry and direct screening facilitate the discovery of triazole piperazine SARS-CoV-2 Mpro inhibitors with improved metabolic stability. European Journal of Medicinal Chemistry, 238, 114461. (URL: [Link])

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6448. (URL: [Link])

  • One-Pot Synthesis of 3-Azido- and 3-Aminopiperidines by Intramolecular Cyclization of Unsaturated Amines. The Journal of Organic Chemistry, 79(10), 4583–4591. (URL: [Link])

  • One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 27(23), 8234. (URL: [Link])

  • Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. Bioorganic Chemistry, 141, 106885. (URL: [Link])

  • Piperidine-Mediated [3 + 3] Cyclization of 2-Amino-4 H-chromen-4-ones and 2-Benzylidenemalononitriles: To Access 2-Aminochromeno[2,3- b]pyridine Derivatives. The Journal of Organic Chemistry, 86(13), 9218–9224. (URL: [Link])

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 41(7), 2499-2515. (URL: [Link])

  • ChemInform Abstract: One-Pot Synthesis of 3-Azido- and 3-Aminopiperidines by Intramolecular Cyclization of Unsaturated Amines. ChemInform, 45(26). (URL: [Link])

  • Synthesis of Highly Functionalized Piperidines via a Tandem Retro-Michael-[2 + 3]-Cycloaddition. (URL: [Link])

  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 2005–2021. (URL: [Link])

  • Solvent-free one-pot synthesis of 1,2,3-triazole derivatives by the 'Click' reaction of alkyl halides or aryl boronic acids, sodium azide and terminal alkynes over a Cu/Al2O3 surface under ball-milling. Green Chemistry, 15(11), 3094-3102. (URL: [Link])

  • Piperidine Synthesis. (URL: [Link])

  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts. (URL: [Link])

  • Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions. Beilstein Journal of Organic Chemistry, 16, 2194–2202. (URL: [Link])

  • Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3, 153–162. (URL: [Link])

  • Green Methodologies for Copper(I)-Catalyzed Azide-Alkyne Cycloadditions: A Comparative Study. Molecules, 24(5), 983. (URL: [Link])

  • One-pot, highly efficient, asymmetric synthesis of ring-fused piperidine derivatives bearing N,O- or N,N-acetal moieties. Organic & Biomolecular Chemistry, 15(31), 6578–6581. (URL: [Link])

  • Azide-alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions. Beilstein Archives. (URL: [Link])

  • Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Catalysts, 12(11), 1335. (URL: [Link])

  • One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoqui. Beilstein Archives. (URL: [Link])

  • Efficient conversion of aromatic amines into azides: a one-pot synthesis of triazole linkages. Organic Letters, 9(10), 1809–1811. (URL: [Link])

Sources

Bioconjugation Strategies Using Alkyne-Tagged Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Piperidine-Alkyne Synergy

The piperidine ring is a "privileged scaffold" in medicinal chemistry, appearing in over 70 FDA-approved drugs (e.g., Donepezil, Fentanyl, Ritalin). Its ability to modulate physicochemical properties (pKa, solubility) and form key hydrogen bonds makes it an ideal pharmacophore.[1]

Incorporating an alkyne handle into a piperidine scaffold transforms it from a static building block into a dynamic chemical probe. This modification enables bioorthogonal "Click Chemistry" (CuAAC), facilitating:

  • PROTAC Assembly: Rapid screening of linker lengths and compositions.

  • Activity-Based Protein Profiling (ABPP): Converting piperidine-based inhibitors into fluorescent probes to map off-target effects.

  • Fragment-Based Drug Discovery (FBDD): Linking piperidine fragments to explore 3D chemical space.[2]

This guide provides field-proven protocols for synthesizing and conjugating alkyne-tagged piperidines, with a focus on preserving biological integrity and maximizing yield.

Strategic Synthesis of Alkyne-Piperidines

Before bioconjugation, the alkyne tag must be installed strategically to avoid disrupting the pharmacophore's binding affinity.

A. N-Functionalization (The "Quick-Link" Strategy)

The secondary amine of piperidine is the most common site for derivatization.

  • Method: Nucleophilic substitution with propargyl bromide or amide coupling with alkynoic acids.

  • Pros: High yield, scalable, alters pKa (tertiary amine vs. amide).

  • Cons: Can abolish binding if the nitrogen is essential for salt-bridge formation in the active site.

B. C-Functionalization (The "High-Fidelity" Strategy)

Installing the alkyne on the carbon skeleton (C2, C3, or C4 positions).

  • Method: Use of commercially available ethynyl-piperidines or de novo synthesis using pyridine reduction.

  • Pros: Preserves the basic nitrogen for target interaction.

  • Cons: Synthetically more demanding.

Application 1: Convergent PROTAC Assembly

Context: Proteolysis-Targeting Chimeras (PROTACs) require a precise linker between the E3 ligase ligand and the target protein ligand. "Clicking" two pre-functionalized halves is superior to linear synthesis for library generation.

Workflow Diagram: Convergent PROTAC Synthesis

PROTAC_Assembly Pip Alkyne-Piperidine (E3 Ligase Ligand) Cu Cu(I) Catalyst (CuSO4 + THPTA + Ascorbate) Pip->Cu Dissolve in DMSO Target Azide-Warhead (POI Ligand) Target->Cu Triazole 1,2,3-Triazole Linked PROTAC Cu->Triazole Click Reaction (1-2 hrs, RT) Assay Western Blot / Degradation Assay Triazole->Assay Purification

Figure 1: Convergent synthesis strategy allowing rapid modular assembly of PROTAC libraries.

Protocol: CuAAC for PROTAC Library Generation

Objective: Link an alkyne-functionalized Cereblon ligand (piperidine derivative) to an azide-tagged target inhibitor.

Reagents:

  • Solvent: DMSO (anhydrous).[3]

  • Catalyst: CuSO4[4][5][6] · 5H2O (100 mM in water).

  • Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) (200 mM in water).[5] Note: THPTA is preferred over TBTA for protecting biomolecules, though TBTA is acceptable for small molecule synthesis.

  • Reductant: Sodium Ascorbate (500 mM in water, freshly prepared).

Step-by-Step Procedure:

  • Preparation: Dissolve Alkyne-Piperidine (1 eq, e.g., 10 mM) and Azide-Warhead (1 eq) in DMSO.

  • Catalyst Complexing: In a separate tube, mix CuSO4 (0.1 eq) and THPTA (0.5 eq). Incubate for 5 mins. Why? Pre-complexing prevents copper precipitation and ensures catalytic efficiency.

  • Reaction: Add the Cu-THPTA complex to the substrate mixture.

  • Initiation: Add Sodium Ascorbate (0.5 eq). Flush headspace with N2. Cap and stir at Room Temperature (RT) for 2 hours.

  • Monitoring: Check by LC-MS. The formation of the triazole product is usually quantitative.

  • Work-up: Dilute with water/brine, extract with EtOAc, and purify via preparative HPLC. Copper removal is critical for cellular assays (use EDTA wash or scavenger resin).

Application 2: Activity-Based Protein Profiling (ABPP)

Context: Identifying the off-target profile of a piperidine drug in live cells or lysates.

Workflow Diagram: In-Lysate Labeling

ABPP_Workflow Lysate Cell Lysate (Proteome) Incubate Incubation (1 hr, 37°C) Lysate->Incubate Probe Alkyne-Piperidine Probe Probe->Incubate Click Add Click Reagents (Azide-Rhodamine + Cu/THPTA) Incubate->Click Covalent Binding Gel SDS-PAGE & Fluorescence Scanning Click->Gel Labeling

Figure 2: ABPP workflow for validating target engagement and selectivity.

Protocol: Copper-Catalyzed Labeling in Complex Lysates

Crucial Consideration: High copper concentrations precipitate proteins. Use the THPTA ligand to maintain Cu(I) solubility and protect proteins from oxidative damage.

Reagents:

  • Lysis Buffer: PBS + 0.1% Triton X-100 + Protease Inhibitors.

  • Reporter: Azide-Rhodamine or Azide-Biotin (10 mM stock in DMSO).

  • Click Mix (Premix immediately before use):

    • CuSO4 (1 mM final conc in reaction)

    • THPTA (100 µM final conc)

    • Sodium Ascorbate (1 mM final conc)

Step-by-Step Procedure:

  • Probe Incubation: Treat cell lysate (1 mg/mL protein) with Alkyne-Piperidine Probe (1–10 µM). Incubate 1 hr at 37°C.

  • Click Reaction: Add Azide-Reporter (20 µM). Then add the Click Mix .

  • Incubation: Vortex gently and incubate for 1 hour at RT in the dark.

  • Quenching: Add cold acetone (4 volumes) to precipitate proteins and remove excess free dye/probe. Incubate at -20°C for 30 mins.

  • Wash: Centrifuge (13,000 x g, 10 min), discard supernatant. Wash pellet with cold methanol (2x).

  • Analysis: Resuspend pellet in SDS-PAGE loading buffer, boil, and run gel. Scan for fluorescence.[7]

Technical Deep Dive: Troubleshooting & Optimization

IssueProbable CauseSolution
Protein Precipitation Free Copper(I) ions or high DMSO %Use THPTA (5:1 ratio to Cu). Keep DMSO < 5%.
Low Yield (PROTAC) Oxidation of Cu(I) to Cu(II)Degas solvents with N2. Add excess Ascorbate (up to 5 eq).
High Background (ABPP) Non-specific dye bindingPerform Acetone/MeOH precipitation washes rigorously. Use a "No Probe" control.
Piperidine Insolubility Hydrophobic alkyne tagDissolve piperidine in DMSO first, then dilute into aqueous buffer.
Why THPTA?

Classic ligands like TBTA are poorly water-soluble and require high DMSO percentages, which can denature proteins. THPTA is fully water-soluble and acts as a sacrificial antioxidant, shielding histidine residues on proteins from copper-mediated oxidation [1, 4].

References

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation Source: NCBI / PMC URL:[Link]

  • Piperidine-Based Drug Discovery: Privileged Scaffolds Source: ResearchGate URL:[8][9][Link]

  • Bioconjugation by Native Chemical Tagging of C–H Bonds Source: NCBI / PMC URL:[Link]

  • Exploration of piperidine 3D fragment chemical space Source: RSC Medicinal Chemistry URL:[2][Link]

Sources

Troubleshooting & Optimization

Boc Removal in the Presence of Alkynes: A Technical Optimization Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. Ticket ID: BOC-ALKYNE-STABILITY Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

Removing a tert-butyloxycarbonyl (Boc) group in the presence of an alkyne presents a classic chemoselectivity paradox. Standard deprotection relies on strong Brønsted acids (TFA, HCl), yet alkynes are prone to acid-catalyzed hydration (forming ketones) or hydrohalogenation (if halide ions are present).

This guide replaces "trial and error" with mechanistically grounded protocols. We focus on cation scavenging and non-protic Lewis acid alternatives to preserve alkyne integrity.

Module 1: The Diagnostic Matrix

Start here if you are currently observing side reactions.

ObservationLikely MechanismImmediate Corrective Action
Product mass +18 Da Hydration: Acid-catalyzed addition of water across the triple bond (Alkyne

Ketone).[1]
Switch to Anhydrous: Ensure solvents are dry. Add 2.5% v/v Triethylsilane (TES) .
Product mass +56 Da

-Butyl Addition:
The

-butyl cation generated from Boc removal has alkylated the alkyne (or a nearby nucleophile).
Increase Scavenger Load: Increase TES to 5–10% v/v. Switch solvent to DCM to dilute the cation concentration.
Product mass +36/38 Da Hydrochlorination: If using HCl/Dioxane, HCl has added across the triple bond.Stop using HCl. Switch to TFA (non-nucleophilic counterion) or ZnBr

.
Loss of Terminal Alkyne Polymerization/Glaser Coupling: Trace copper or oxidative conditions in the presence of base (during workup).Degas solvents. Use EDTA in the workup to sequester trace metals.
Module 2: The Mechanics of Failure

To prevent degradation, you must understand the enemy. The diagram below illustrates the two main failure modes: Hydration (water attack) and Alkylation (cation attack), and how Scavengers (TES) intervene.

Boc_Alkyne_Failure Start Boc-Alkyne-Amine Inter Intermediate: Free Amine + t-Butyl Cation Start->Inter Acidolysis Acid Strong Acid (TFA/H+) Acid->Inter Fail1 Ketone (Hydration Product) Inter->Fail1 + Water Fail2 t-Butyl-Alkyne (Alkylated Side Product) Inter->Fail2 Internal Attack Success Clean Product (Isobutylene + TES-tBu) Inter->Success Cation Trapped Water H2O (Moisture) Water->Fail1 Alkyne Alkyne (Nucleophile) Alkyne->Fail2 Scavenger Scavenger (Triethylsilane) Scavenger->Success

Figure 1: The "Race Condition" during deprotection. Scavengers (Green path) must intercept the reactive cation before it attacks the alkyne or before water attacks the activated triple bond.

Module 3: Validated Protocols
Protocol A: The "Smart" TFA Method (Scavenger-Assisted)

Best for: General substrates where the alkyne is not hyper-sensitive, but standard TFA failed.

The Logic: TFA generates the tert-butyl cation (


-Bu

).[2] Without a scavenger, this cation lives long enough to cause havoc. Triethylsilane (TES) is a "hydride donor" that instantly reduces

-Bu

to isobutane (gas), permanently removing the threat.

Reagents:

  • Trifluoroacetic Acid (TFA)[2][3]

  • Dichloromethane (DCM) - Anhydrous

  • Triethylsilane (TES) - Critical Component

Step-by-Step:

  • Dissolve substrate (1.0 equiv) in anhydrous DCM (0.1 M concentration).

  • Add Triethylsilane (TES) (2.0 – 5.0 equiv).

    • Note: Do not skip this. It is the insurance policy against alkylation.

  • Cool to 0°C.

  • Add TFA dropwise. Final ratio should be DCM:TFA (2:1) or (4:1) depending on Boc lability.

  • Monitor: Stir at 0°C for 30 mins, then warm to RT. Check TLC/LCMS.

  • Workup: Concentrate under reduced pressure. Co-evaporate with toluene (

    
    ) to remove TFA traces.
    
    • Tip: Avoid aqueous basic workup if the alkyne is terminal to prevent acetylide formation/polymerization.

Protocol B: The Lewis Acid Method (ZnBr

)

Best for: Highly acid-sensitive alkynes or substrates containing acid-labile protecting groups (like trityl).

The Logic: ZnBr


 is a Lewis acid that coordinates to the Boc carbonyl oxygen, facilitating removal without generating a high concentration of free protons (

). This effectively eliminates the risk of hydration.

Reagents:

  • Zinc Bromide (ZnBr

    
    ) - Must be anhydrous/fresh
    
  • DCM[2][3][4][5][6][7]

Step-by-Step:

  • Dissolve substrate in DCM.[4][5][6][8]

  • Add ZnBr

    
     (5.0 equiv) .
    
  • Stir at Room Temperature (RT) for 4–24 hours.

    • Note: This reaction is slower than TFA.

  • Workup: Add water to quench. The Zn salts will precipitate or dissolve into the aqueous layer. Extract with DCM.[4][5][6]

Protocol C: The Silyl Triflate Method (TMSOTf)

Best for: Complex molecules where both protons and Lewis acids are risky.

The Logic: TMSOTf silylates the Boc carbonyl, inducing fragmentation. When combined with 2,6-lutidine (a non-nucleophilic base), the reaction remains strictly anhydrous and non-protic.

Reagents:

  • TMSOTf (Trimethylsilyl trifluoromethanesulfonate)[9]

  • 2,6-Lutidine[9][10][11]

  • DCM[2][3][4][5][6][7]

Step-by-Step:

  • Dissolve substrate in anhydrous DCM at 0°C.

  • Add 2,6-Lutidine (1.5 equiv) .

  • Add TMSOTf (1.2 equiv) dropwise.

  • Stir 30 min at 0°C, then monitor.

  • Quench: Add MeOH (excess) to quench the silyl ester intermediate, liberating the amine.

Module 4: Decision Logic

Use this flow to select the correct protocol for your specific molecule.

Protocol_Selection Start Start: Boc-Alkyne De-protection Q1 Is the Alkyne Terminal? (R-C≡C-H) Start->Q1 Q2 Is the molecule Acid Sensitive? Q1->Q2 No (Internal) Risk1 High Risk: Hydration & Polymerization Q1->Risk1 Yes ProtoA Protocol A: TFA + TES Scavenger Q2->ProtoA No (Robust) ProtoB Protocol B: ZnBr2 (Lewis Acid) Q2->ProtoB Yes (Moderate) ProtoC Protocol C: TMSOTf / Lutidine Q2->ProtoC Yes (Extreme) Risk1->Q2

Figure 2: Protocol Selection Decision Tree.

Module 5: FAQ - Specialist to Specialist

Q: Why not just use HCl in Dioxane? It's cheap and standard. A: HCl is risky for alkynes. Chloride (


) is a nucleophile. In strong acid, you risk hydrochlorination  (adding H-Cl across the triple bond). TFA is safer because the trifluoroacetate anion is non-nucleophilic. If you must use HCl, keep reaction times short and temperature low (0°C).

Q: My alkyne is internal, but I still see a ketone. Why? A: Even internal alkynes can hydrate if the carbocation intermediate is stabilized (e.g., if the alkyne is conjugated to an aromatic ring). This is "Assisted Hydration." Protocol C (TMSOTf) is mandatory here as it removes the proton source entirely.

Q: Can I use water as a scavenger? A: Absolutely not. Water is the cause of alkyne hydration. In peptide synthesis, water is sometimes used to scavenge


-Bu cations, but that is only safe because amides don't hydrate easily. For alkynes, you must use anhydrous scavengers  like Triethylsilane (TES) or Thioanisole.

Q: How do I remove the Triethylsilane after the reaction? A: TES is volatile (b.p. 107°C) and non-polar. It is usually removed during the concentration step or easily washed away with hexanes during purification (since your amine product will likely be polar/salt).

References
  • Scavenger Efficiency (TES): Mehta, A., Jaouhari, R., Benson, T. J., & Douglas, K. T. (1992). Improved efficiency and selectivity in peptide synthesis: Use of triethylsilane as a carbocation scavenger in deprotection of t-butyl esters and t-butoxycarbonyl-protected sites.[12][13][14] Tetrahedron Letters, 33(37), 5441-5444.

  • ZnBr2 Method: Nigam, S. C., Mann, A., Taddei, M., & Wermuth, C. G. (1989).[15] Selective removal of the tert-butoxycarbonyl group from secondary amines: ZnBr2 as the deprotecting reagent.[2][15] Synthetic Communications, 19(18), 3139-3142.[2]

  • TMSOTf Method: Sakaitani, M., & Ohfune, Y. (1990). Syntheses and reactions of silyl carbamates. 1. Chemoselective deprotection of t-butoxycarbonyl groups.[12] Journal of Organic Chemistry, 55(3), 870-876.

  • Alkyne Hydration Mechanisms: Kutscheroff, M. (1881). Über eine neue Methode direkter Addition von Wasser (Hydratation) an die Kohlenwasserstoffe der Acetylenreihe. Berichte der deutschen chemischen Gesellschaft, 14(1), 1540-1542.

Sources

Technical Support Center: Advanced Strategies for Non-Chromatographic Purification of 3-Ethynylpiperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-ethynylpiperidine derivatives. As drug development professionals and researchers, you understand that achieving high purity is paramount. However, the reliance on silica gel chromatography for purifying basic compounds like piperidines can be time-consuming, costly, and often leads to yield loss due to the compound's interaction with the acidic silica.[1]

This guide provides field-proven, non-chromatographic purification strategies tailored for 3-ethynylpiperidine derivatives. We will explore the causality behind these techniques, offering troubleshooting advice and detailed protocols to empower you to bypass chromatography, thereby improving efficiency and yield.

Frequently Asked Questions (FAQs)

Q1: Why should I avoid chromatography for purifying 3-ethynylpiperidine derivatives?

While effective, flash chromatography on standard silica gel presents challenges for basic amines. The acidic nature of silica can lead to strong binding, resulting in poor separation, tailing peaks, and irreversible adsorption. To mitigate this, chemists often add a competing base like triethylamine to the mobile phase, which adds complexity and another substance to remove.[1] Non-chromatographic methods like acid-base extraction, recrystallization, or distillation leverage the unique chemical properties of your compound for a more direct and often more scalable purification.

Q2: My 3-ethynylpiperidine derivative is a liquid. Can I still avoid chromatography?

Absolutely. For liquid derivatives, two primary methods are at your disposal:

  • Acid-Base Extraction: This is a powerful technique for separating your basic piperidine from neutral or acidic impurities.[2][3]

  • Distillation: If your compound is thermally stable and has a boiling point significantly different from the impurities, vacuum distillation is an excellent choice. A critical prerequisite is the rigorous removal of water, often by drying over solid potassium hydroxide (KOH), as piperidines can form azeotropes with water.

Q3: My purified piperidine derivative is clear initially but turns yellow/brown over time. What is happening?

This is a common issue with amines and is typically due to oxidation. The nitrogen lone pair is susceptible to oxidation by atmospheric oxygen, which can be accelerated by light. To prevent this, store your purified compound under an inert atmosphere (nitrogen or argon), in an amber vial, and at a low temperature.

Q4: I left my piperidine derivative in solution, and a solid crashed out. What is it?

Piperidines are basic and can react with atmospheric carbon dioxide (CO₂) to form a piperidinium carbonate salt, which may precipitate out of solution.[4] Similarly, if stored near bottles of acidic reagents (e.g., HCl, trifluoroacetic acid), vapors can react with your amine to form the corresponding solid salt.[5] This can usually be reversed by adding a strong base.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during non-chromatographic purification workflows.

Problem Encountered Probable Cause(s) Recommended Solution(s)
Poor Recovery After Acid-Base Extraction 1. Incomplete protonation or deprotonation (incorrect pH).2. Emulsion formation during extraction.3. Insufficient number of extractions.1. Use a pH meter to ensure the aqueous layer is distinctly acidic (pH < 2) during the acid wash and distinctly basic (pH > 12) during liberation of the free base.2. To break emulsions, add brine (saturated NaCl solution) or pass the mixture through a pad of Celite.3. Perform at least 3-5 extractions at each stage to ensure complete transfer between phases.
Product Fails to Crystallize 1. Solution is not supersaturated (too much solvent used).2. High level of impurities inhibiting crystal lattice formation.3. Oil formation instead of solid crystals.1. Slowly evaporate the solvent until turbidity is observed, then allow it to cool slowly.2. Attempt a preliminary purification with a quick acid-base extraction to remove major impurities, then try recrystallization again.3. If an oil forms, try scratching the inside of the flask with a glass rod at the solvent-air interface. If that fails, redissolve the oil, add a small amount of a non-polar "anti-solvent" (in which your compound is insoluble), and cool again.
Low Purity After Recrystallization 1. Impurities co-crystallized with the product.2. Solution cooled too quickly, trapping impurities.3. Inadequate washing of the filtered crystals.1. The chosen solvent may be unsuitable. Re-evaluate solvent selection, looking for one where the impurity is highly soluble even at low temperatures.2. Allow the flask to cool slowly to room temperature before moving it to an ice bath. This promotes the formation of larger, purer crystals.[2]3. Wash the collected crystals with a small amount of ice-cold recrystallization solvent.
Product Decomposes During Distillation 1. Compound is not thermally stable at its atmospheric boiling point.2. Presence of acidic or reactive impurities.1. Use vacuum distillation to lower the boiling point.2. Perform a pre-purification step, such as an acid-base extraction, to remove potentially reactive species before attempting distillation.

Experimental Protocols & Methodologies

Protocol 1: Purification via Acid-Base Extraction

This technique is ideal for separating your basic 3-ethynylpiperidine derivative from neutral or acidic byproducts. The core principle is to manipulate the solubility of the amine by switching it between its neutral (organic-soluble) and protonated salt (water-soluble) forms.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) in a separatory funnel.[2]

  • Acidic Extraction (Protonation): Add an equal volume of a dilute aqueous acid (e.g., 1 M HCl). Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently. Allow the layers to separate. The protonated piperidine salt will move to the aqueous layer.

  • Separation: Drain the lower organic layer. Keep the upper aqueous layer in the funnel.

  • Organic Wash (Impurity Removal): Add a fresh portion of organic solvent (DCM or EtOAc) to the aqueous layer in the funnel. Shake and separate. This "back-washes" any neutral organic impurities that may have been trapped in the aqueous layer. Discard this organic wash. Repeat 1-2 times for higher purity.

  • Basification (Liberation of Free Base): Cool the acidic aqueous layer in an ice bath. Slowly add a concentrated base (e.g., 5 M NaOH) with swirling until the pH is >12 (verify with pH paper or a meter).[2] Your piperidine salt is now deprotonated back to the neutral, organic-soluble free base.

  • Product Extraction: Add a fresh portion of organic solvent (DCM or EtOAc) to the basic aqueous layer. Shake vigorously and allow the layers to separate. Drain the organic layer containing your purified product into a clean flask.

  • Final Extractions: Repeat the extraction of the basic aqueous layer with fresh organic solvent at least two more times to maximize recovery. Combine all organic extracts.

  • Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the solvent under reduced pressure to yield the purified 3-ethynylpiperidine derivative.[2]

G cluster_start Initial State cluster_acid Acidic Extraction cluster_base Basification & Re-extraction cluster_final Final Workup start Crude Product (Piperidine + Impurities) in Organic Solvent add_acid Add 1M HCl (aq) start->add_acid shake1 Shake & Separate add_acid->shake1 aq_layer1 Aqueous Layer (Protonated Piperidine Salt) shake1->aq_layer1 Contains Product org_layer1 Organic Layer (Neutral/Acidic Impurities) -> Discard shake1->org_layer1 add_base Add NaOH (aq) to pH > 12 aq_layer1->add_base shake2 Extract with Fresh Organic Solvent add_base->shake2 aq_layer2 Aqueous Layer (Salts) -> Discard shake2->aq_layer2 org_layer2 Organic Layer (Purified Piperidine) shake2->org_layer2 Contains Product dry Dry (e.g., Na2SO4) org_layer2->dry concentrate Concentrate dry->concentrate final_product Pure Product concentrate->final_product

Caption: Workflow for purification via acid-base extraction.

Protocol 2: Purification via Salt Formation & Recrystallization

This method is highly effective if your 3-ethynylpiperidine derivative is a solid or can form a stable, crystalline salt. It relies on the differential solubility of the desired salt and the impurities in a given solvent.

Step-by-Step Methodology:

  • Solvent Selection: The key to successful recrystallization is choosing the right solvent. Test several solvents (e.g., isopropanol, ethanol, acetonitrile, ethyl acetate/hexane mixtures). A good solvent will dissolve your crude product poorly at room temperature but completely upon heating.[2][6]

  • Salt Formation (Optional, but recommended for oily products):

    • Dissolve the crude oily product in a suitable solvent like diethyl ether or EtOAc.

    • Slowly add a solution of HCl in ether or isopropanol dropwise while stirring.

    • The piperidine hydrochloride salt will typically precipitate as a white solid. If it doesn't, the solution may be too dilute; try removing some solvent.

  • Dissolution: Place the crude solid (or the precipitated salt) in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and heat the mixture (e.g., on a hot plate with a stirrer) until the solid fully dissolves. Avoid adding excess solvent, as this will reduce your yield.

  • Hot Filtration (If necessary): If you observe insoluble impurities in the hot solution (e.g., dust, inorganic salts), perform a hot filtration. Quickly pour the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask. Slow cooling encourages the growth of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize the precipitation of your product.

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any soluble impurities adhering to the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

  • Liberation of Free Base (If a salt was made): If you purified a salt, you can convert it back to the free base by dissolving it in water, adding a strong base (like NaOH or K₂CO₃) until pH > 12, and extracting the neutral product into an organic solvent as described in Protocol 1 (Steps 6-8).[7]

G start Crude Solid Product dissolve Dissolve in MINIMUM amount of HOT solvent start->dissolve hot_filter_q Insoluble Impurities Present? dissolve->hot_filter_q hot_filter_y Perform Hot Filtration hot_filter_q->hot_filter_y Yes cool Cool Slowly to Room Temperature hot_filter_q->cool No hot_filter_y->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filter Collect Crystals via Vacuum Filtration ice_bath->vacuum_filter wash Wash with COLD Solvent vacuum_filter->wash dry Dry Under Vacuum wash->dry product Pure Crystalline Product dry->product

Caption: Decision workflow for a single-solvent recrystallization.

References

  • Purification of piperidine. Google Patents (US2363159A).
  • CWE of Piperidine. Sciencemadness Discussion Board. Available at: [Link]

  • Is there an easy way to purify organic amines? Biotage. Available at: [Link]

  • Clean-up procedures for the analysis of heterocyclic aromatic amines (aminoazaarenes) from heat-treated meat samples. PubMed. Available at: [Link]

  • Immunomodulatory Effects of a New Ethynylpiperidine Derivative: Enhancement of CD4 + FoxP3 + Regulatory T Cells in Experimental Acute Lung Injury. MDPI. Available at: [Link]

  • Trichloroacetic acid fueled practical amine purifications. Beilstein Journals. Available at: [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Journal of Food and Drug Analysis. Available at: [Link]

  • Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. Google Patents (US20080051579A1).
  • Piperidine from the hydrolysis of piperine. Sciencemadness.org. Available at: [Link]

  • A kind of purification method of high-purity piperidine. Google Patents (CN101602748B).
  • A New Synthesis of Piperidine. Canadian Science Publishing. Available at: [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. Journal of Food and Drug Analysis. Available at: [Link]

  • Leveraging the 1,3-azadiene-anhydride reaction for the synthesis of functionalized piperidines bearing up to five contiguous stereocenters. PMC. Available at: [Link]

  • Have you experienced that your piperidine crystallizes when not in use? ResearchGate. Available at: [Link]

  • Leveraging the 1,3-azadiene-anhydride reaction for the synthesis of functionalized piperidines bearing up to five contiguous. RSC Publishing. Available at: [Link]

  • How to purify a synthetic compound without TLC and Column chromatography? ResearchGate. Available at: [Link]

  • Process for purifying piperidine. Google Patents (US2363157A).
  • Piperidine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthesis and evaluation of 3-aryl piperidine analogs as potent and efficacious dopamine D4 receptor agonists. PubMed. Available at: [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Chromatography Today. Available at: [Link]

  • Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. PubMed. Available at: [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Available at: [Link]

  • Synthesis and Biological Evaluation of New 3-Phenyl-1-[(4-arylpiperazin-1-yl)alkyl]-piperidine-2,6-diones. PMC. Available at: [Link]

  • Purification of Organic Compounds: from Crude Product to Purity. CUNY Academic Works. Available at: [Link]

  • Synthesis and Biological Evaluation of New 3-Phenyl-1-[(4-arylpiperazin-1-yl)alkyl]-piperidine-2,6-diones. PubMed. Available at: [Link]

Sources

Technical Support Center: Solubilizing 3-Ethynylpiperidine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Solubility & Stability of 3-Ethynylpiperidine (3-EP) in Aqueous Media Audience: Medicinal Chemists, Chemical Biologists, Process Engineers

Introduction: The Physicochemical Paradox

As a Senior Application Scientist, I frequently encounter researchers struggling with 3-ethynylpiperidine (3-EP) . This scaffold is a deceptively simple "Janus" molecule: it possesses a highly polar, basic secondary amine (pKa ~11.2) and a lipophilic, reactive terminal alkyne.

The solubility issues users report generally stem from three distinct failures:

  • State Mismatch: Attempting to dissolve the free base in neutral water (where it may partially deprotonate and aggregate).

  • Counter-ion Failure: Using a hygroscopic salt (like simple HCl) that leads to "oiling out" rather than a stable solution.

  • Catalytic Precipitation: In Click chemistry (CuAAC), the alkyne-copper complex precipitates without specific ligands.

This guide moves beyond "add more solvent" and provides a mechanistic troubleshooting framework.

Module 1: Diagnostic & Immediate Triage

Before adjusting your solvent system, you must verify the species of 3-EP you are handling. The solubility rules invert completely based on protonation state.

Decision Matrix: Which Protocol Do I Need?

decision_tree start Start: Identify Material q1 Is the Nitrogen Protected? (e.g., N-Boc, N-Fmoc) start->q1 q2 Is it a Salt or Free Base? q1->q2 No (Free NH) res1 INSOLUBLE in Water. Use Organic Solvent (DMSO, DCM, MeOH) q1->res1 Yes res2 Free Base (Oil/Solid) q2->res2 Free Base res3 Salt Form (HCl, TFA) q2->res3 Salt action1 Go to Protocol A: pH Adjustment res2->action1 action2 Go to Protocol B: Salt Screening res3->action2

Figure 1: Initial diagnostic workflow to determine the correct solubilization strategy based on the chemical form of 3-ethynylpiperidine.

Module 2: The pH Criticality (Protocol A)

The Issue: "I added the free base to PBS (pH 7.4), and it formed a cloudy suspension."

The Science: Piperidine derivatives are strong bases with a pKa


 11.2 [1]. At pH 7.4, the Henderson-Hasselbalch equation dictates that the ratio of protonated (ionized, soluble) to deprotonated (neutral, insoluble) species is high. However, the terminal alkyne adds significant lipophilicity. If the concentration exceeds ~10-50 mM, the hydrophobic effect of the alkyne tail can drive aggregation even if the amine is partially ionized.

The Fix: You must force ionization. The pH must be at least 2 units below the pKa to ensure >99% protonation.

Step-by-Step Acidification Protocol
  • Calculate Molar Equivalents: Do not just check pH. Add exactly 1.05 equivalents of acid (HCl, Acetic Acid) relative to the molar amount of 3-EP.

  • Sequential Addition:

    • Dissolve 3-EP free base in a minimal volume of water-miscible organic solvent (e.g., 10% final volume Ethanol or DMSO).

    • Slowly add 0.1 M HCl dropwise while vortexing.

    • Dilute with water to final volume.

  • Verification: The solution should be clear. If hazy, the "salting out" effect might be occurring (common with Cl- ions at high concentrations). Switch to Protocol B .

Module 3: Salt Selection & Counter-Ion Engineering (Protocol B)

The Issue: "My HCl salt is hygroscopic (turns to goo) or isn't soluble enough."

The Science: The lattice energy of the crystal determines solubility. HCl salts of secondary amines are often hygroscopic. Large organic counter-ions can break the water structure less disruptively or provide a better crystal lattice, preventing the "oiling out" phenomenon common with ethynyl-substituted amines [2].

Recommended Counter-Ions for 3-EP:

Counter-IonSolubility ProfileUse CaseNotes
Chloride (HCl) HighGeneral SynthesisCan be hygroscopic; acidic pH.
Tartrate Moderate-HighStable StorageOften forms non-hygroscopic solids. Recommended for long-term stability.[1]
Citrate HighBiological AssaysBuffering capacity helps maintain pH; biologically compatible.
Tosylate Low-ModeratePurificationGood for crystallizing out impurities, then converting back to free base.

Salt Formation Workflow:

salt_screen input 3-EP Free Base (Dissolved in Et2O or EtOH) acid Add Acid (1.0 eq) (Tartaric, Citric, or HCl in dioxane) input->acid precip Precipitation? acid->precip yes Yes: Filter & Dry precip->yes Precipitate forms no No: Evaporate & Triturate precip->no Solution remains clear check Check Hygroscopicity (Expose to air 1h) yes->check no->check stable Stable Solid (Ready for Aqueous Use) check->stable Dry unstable Deliquescent? Switch Counter-ion check->unstable Wet/Sticky

Figure 2: Workflow for screening stable salt forms to maximize aqueous solubility and shelf-life.

Module 4: Biological Assays (Neutral pH)

The Issue: "I cannot use pH 4.0 or DMSO > 1% in my cell assay. How do I keep 3-EP soluble at pH 7.4?"

The Science: At pH 7.4, a fraction of 3-EP exists as the free base. To prevent precipitation without altering pH, you must encapsulate the hydrophobic alkyne tail. Cyclodextrins (CDs) are ideal for this. The piperidine ring fits well into the


-cyclodextrin cavity [3].

The Solution: Host-Guest Complexation Use Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
.[2] It is more water-soluble than native

-CD and less toxic.

Protocol:

  • Prepare a 20% (w/v) HP-

    
    -CD  stock solution in PBS or water.
    
  • Add 3-EP (as a salt or from a concentrated DMSO stock) to the CD solution.

  • Sonicate for 15-30 minutes at ambient temperature.

  • Why this works: The hydrophobic alkyne/piperidine core enters the CD torus, while the hydroxyl groups on the outside interact with water, effectively "hiding" the hydrophobicity from the solvent.

Module 5: Click Chemistry (CuAAC) Troubleshooting

The Issue: "The reaction turns yellow/brown and precipitates when I add Copper."

The Science: Terminal alkynes can undergo oxidative homocoupling (Glaser coupling) or form insoluble copper-acetylides in the absence of stabilizing ligands. Simple CuSO4 + Ascorbate is often insufficient for hydrophobic alkynes like 3-EP [4].

Critical Adjustment: Ligand Chelation You must use a water-soluble ligand like THPTA or BTTAA .

  • Without Ligand: Cu(I) binds the alkyne -> forms insoluble polymer/aggregate -> Reaction fails.

  • With THPTA: Ligand wraps Cu(I) -> keeps it soluble -> delivers Cu(I) to the alkyne transiently -> Reaction proceeds cleanly.

Recommended CuAAC Mix:

  • CuSO4: 1 mM

  • THPTA Ligand: 5 mM (Maintain 5:1 Ligand:Cu ratio)

  • Sodium Ascorbate: 5 mM

  • Buffer: HEPES or PBS (pH 7.4)

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 8082, Piperidine. (Accessed 2024).[2][3] pKa values for piperidine ring systems.[3][4]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[5] Advanced Drug Delivery Reviews. Principles of counter-ion selection for secondary amines.

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Mechanisms of amine-cyclodextrin complexation.

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Protocol for THPTA ligand usage to prevent alkyne precipitation.

Sources

Validation & Comparative

Comparative Guide: Chiral HPLC Separation Methods for 3-Ethynylpiperidine Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Ethynylpiperidine is a critical chiral scaffold in the synthesis of oncology therapeutics (e.g., KRAS inhibitors).[1] Its enantiomeric purity is pivotal for biological efficacy. However, the molecule presents two distinct analytical challenges:

  • Lack of Chromophore: The aliphatic skeleton and terminal alkyne provide negligible UV absorption above 210 nm, making direct UV detection insensitive.

  • Polarity: The secondary amine function causes severe peak tailing on polysaccharide stationary phases without proper mobile phase suppression.

This guide compares three industry-standard methodologies to resolve (R)- and (S)-3-ethynylpiperidine, ranging from derivatization for quality control (QC) to direct analysis for high-throughput screening (HTS).

Decision Matrix: Method Selection

Before selecting a protocol, evaluate your sample state and detection capabilities using the logic flow below.

MethodSelection Start Start: Sample Assessment IsProtected Is the amine protected? (e.g., N-Boc, N-Cbz) Start->IsProtected UV_Req Is high-sensitivity UV detection required? IsProtected->UV_Req No MethodA METHOD A: Direct Separation of N-Protected Form IsProtected->MethodA Yes MS_Avail Is MS or ELSD available? UV_Req->MS_Avail No MethodB METHOD B: Derivatization with Benzoyl Chloride UV_Req->MethodB Yes (QC/Purity) MS_Avail->MethodB No MethodC METHOD C: Direct Separation of Free Amine (MS/ELSD) MS_Avail->MethodC Yes

Figure 1: Strategic decision tree for selecting the optimal chiral separation method based on analyte state and detector availability.

Comparative Analysis of Methods

Summary of Performance Metrics
FeatureMethod A: N-Protected (Direct)Method B: Derivatization (Benzoyl)Method C: Free Amine (Direct)
Primary Use Case Process Monitoring (Intermediates)Final QC / Purity ReleaseHigh-Throughput Screening
Stationary Phase Chiralpak® AD-H / ICChiralpak® IB / ICChiralpak® IG / AY-H
UV Sensitivity Moderate (210 nm)High (254 nm)Low (Requires MS/ELSD)
Resolution (

)
High (> 3.0)Very High (> 5.0)Moderate (1.5 - 2.5)
Sample Prep Time Low (< 5 min)High (30-60 min)Low (< 5 min)
Robustness ExcellentGood (Dependent on reaction)Moderate (pH sensitive)

Detailed Methodologies

Method A: Direct Separation of N-Boc-3-Ethynylpiperidine

Best for: Monitoring synthetic intermediates where the nitrogen is already protected. The tert-butyl carbamate (Boc) group adds steric bulk that significantly enhances chiral recognition on amylose-based columns.

  • Column: Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 × 4.6 mm, 5 µm.

  • Mobile Phase: Hexane / Isopropanol (90:10 v/v).

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 25°C.

  • Detection: UV @ 210 nm.

  • Mechanism: The carbamate group interacts via hydrogen bonding with the amide linkages of the amylose selector. The bulky Boc group fits into the chiral clefts, providing excellent discrimination.

Method B: Pre-Column Derivatization (Benzoylation)

Best for: Final product release of the free amine. Since 3-ethynylpiperidine has no strong chromophore, benzoylation introduces a UV-active phenyl group and rigidifies the structure, improving both detection limits and enantioselectivity.

Protocol:
  • Reaction: Dissolve 10 mg of sample in 1 mL DCM. Add 2 eq. Triethylamine (TEA) and 1.2 eq. Benzoyl Chloride.[3]

  • Incubation: Vortex for 30 seconds; let stand at RT for 10 minutes.

  • Quench: Add 1 mL water, vortex, and discard aqueous layer. Evaporate organic layer.

  • Reconstitution: Dissolve residue in Mobile Phase.

Chromatographic Conditions:
  • Column: Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate)), 250 × 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane / Ethanol (80:20 v/v).[4]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 254 nm (Strong signal).

  • Performance:

    
    . The benzamide moiety creates strong 
    
    
    
    interactions with the chlorinated polysaccharide backbone.
Method C: Direct Separation of Free Amine

Best for: Rapid screening when MS detection is available. Requires immobilized columns (e.g., Chiralpak IG) to withstand amine additives without memory effects.

  • Column: Chiralpak® IG (Amylose tris(3-chloro-5-methylphenylcarbamate) - Immobilized).

  • Mobile Phase: Hexane / Ethanol / Diethylamine (80:20:0.1 v/v).

    • Note: DEA is mandatory to suppress silanol interactions with the secondary amine.

  • Detection: APCI-MS (Positive mode) or ELSD.

  • Limitations: Poor UV sensitivity; baseline drift at low wavelengths due to DEA.

Mechanistic Insight & Troubleshooting

The "Memory Effect" in Amine Separations

When separating free amines (Method C), non-immobilized polysaccharide columns (like AD-H or OD-H) can suffer from "memory effects" if strong amine modifiers are used and then switched.

  • Recommendation: Dedicate a specific column for amine-modified mobile phases.

  • Immobilized Phases: Use Chiralpak IA, IB, IC, or IG. These allow for a wider range of solvents (e.g., DCM, THF) which can be used to optimize solubility and selectivity.

Derivatization Workflow Visualization

The following diagram illustrates the critical steps in Method B to ensure quantitative recovery and reproducibility.

DerivatizationWorkflow Sample Sample (Free Amine) Reagents Add TEA + Benzoyl Chloride Sample->Reagents Reaction React 10 min @ RT Reagents->Reaction Acylation Workup L-L Extraction (Remove xs Reagents) Reaction->Workup Quench Analysis HPLC Analysis (Chiralpak IC) Workup->Analysis Inject

Figure 2: Workflow for pre-column derivatization with benzoyl chloride to enhance UV detectability.

References

  • Phenomenex. (2023). Chiral HPLC Separations: Column Selection and Method Development Guide. Retrieved from [Link]

  • Daicel Chiral Technologies. (2022). Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH. Retrieved from [Link]

  • ResearchGate. (2014).[2] Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Retrieved from [Link]

Sources

LC-MS Fragmentation Patterns of Boc-Protected Ethynylpiperidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Boc-protected ethynylpiperidines (e.g., N-Boc-4-ethynylpiperidine) are critical intermediates in the synthesis of covalent inhibitors and "click" chemistry-enabled drug scaffolds. Their analysis via Liquid Chromatography-Mass Spectrometry (LC-MS) presents unique challenges due to the lability of the tert-butoxycarbonyl (Boc) group under Electrospray Ionization (ESI) conditions.

This guide provides a technical breakdown of the fragmentation mechanisms, compares the Boc strategy against Fmoc and free-amine alternatives, and offers a validated experimental protocol. Our data indicates that while Boc groups often undergo in-source fragmentation (ISF), this predictable behavior can be leveraged for structural confirmation rather than viewed as a liability.

Mechanistic Insight: The Physics of Fragmentation

Understanding the causality behind the mass spectrum is essential for accurate data interpretation. In positive mode ESI (+), Boc-protected ethynylpiperidines do not simply "break"; they follow a thermodynamically driven cascade.

The Boc Elimination Cascade

The dominant pathway is the acid-catalyzed elimination of the Boc group. Unlike collision-induced dissociation (CID) which happens in the collision cell, this often initiates in the ion source due to the acidic mobile phase and high desolvation temperatures.

  • Protonation: The carbonyl oxygen of the carbamate is protonated

    
    .
    
  • Tert-Butyl Ejection: A neutral loss of isobutene (56 Da) occurs, yielding a carbamic acid intermediate.

  • Decarboxylation: The unstable carbamic acid rapidly loses

    
     (44 Da) to generate the protonated amine 
    
    
    
    .
Piperidine Ring Fragmentation

Once the protecting group is removed, the ethynylpiperidine core undergoes characteristic ring cleavages. The ethynyl group (


) is electronically withdrawing and rigid, often directing fragmentation away from itself.
  • 
    -Cleavage:  Rupture of the C-C bond adjacent to the nitrogen.[1][2]
    
  • Retro-Diels-Alder (RDA): Less common in saturated rings but observed under high collision energies.

Visualization of Signaling Pathways

The following diagram illustrates the primary fragmentation pathways for N-Boc-4-ethynylpiperidine (


, MW 209.29).

BocFragmentation Precursor Precursor Ion [M+H]+ m/z ~210 Carbamic Carbamic Acid Intermediate [M+H - 56]+ Precursor->Carbamic Neutral Loss: Isobutene (-56 Da) (In-Source or CID) Amine Protonated Ethynylpiperidine [M+H - 100]+ m/z ~110 Precursor->Amine Combined Loss (-100 Da) Carbamic->Amine Neutral Loss: CO2 (-44 Da) (Rapid Step) RingFrag Ring Fragments (C5H6+, etc.) m/z < 100 Amine->RingFrag High CE Fragmentation

Figure 1: Stepwise ESI+ fragmentation pathway of N-Boc-4-ethynylpiperidine showing characteristic neutral losses.

Comparative Analysis: Boc vs. Alternatives

When selecting a protecting group for ethynylpiperidine analysis, the choice often lies between Boc, Fmoc, or analyzing the unprotected amine. The table below compares these strategies based on ionization efficiency and spectral clarity.

Table 1: Performance Comparison of Protecting Groups in LC-MS
FeatureBoc-Protected Fmoc-Protected Unprotected Amine
Monoisotopic Mass Shift +100.05 Da+222.07 Da0
Source Stability Low (Prone to In-Source Fragmentation)High (Stable in acidic source)High
Diagnostic Ions

,


(Fluorenyl cation)

Solubility (LC) Moderate (Good for Reverse Phase)Low (Hydrophobic, potential carryover)High (Polar, requires HILIC or low pH)
Sensitivity High (Amine core protonates easily)Moderate (Fmoc suppresses ionization)Very High
Best Use Case Routine synthesis checks; "clean" spectra.Orthogonal protection; UV detection required.Final product confirmation.

Expert Insight: While Fmoc offers UV detectability (254 nm), it often complicates the mass spectrum with adducts (


, 

) and can cause carryover on C18 columns. Boc is superior for MS-driven workflows because the "loss of 100" is a definitive confirmation of the protecting group's presence, serving as a self-validating spectral feature.

Experimental Protocol

This protocol is designed to minimize in-source fragmentation for accurate precursor mass determination while enabling structural elucidation via MS/MS.

Materials & Reagents[3]
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (FA).[1]

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.[1]

  • Standard: N-Boc-4-ethynylpiperidine (purity >95%).

LC-MS Workflow Diagram

LCMS_Workflow Sample Sample Prep 10 µg/mL in MeOH LC LC Separation Gradient 5-95% B Flow: 0.4 mL/min Sample->LC Source ESI Source Temp: 300°C Capillary: 3.5 kV LC->Source MS1 MS1 Scan (100-1000 m/z) Check for [M+H]+ Source->MS1 MS2 MS/MS (CID) CE: 15-30 eV Confirm Fragments MS1->MS2

Figure 2: Optimized LC-MS workflow for the analysis of protected piperidine intermediates.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 1 mg of compound in 1 mL Methanol. Dilute 1:100 with Mobile Phase A to reach ~10 µg/mL. Note: Avoid using pure ACN for dissolution to prevent peak fronting.

  • LC Parameters:

    • Gradient: 0-1 min (5% B), 1-6 min (5-95% B), 6-8 min (95% B).

    • Column Temp: 40°C.

  • MS Source Parameters (ESI+):

    • Gas Temp: 300°C (Lower to 250°C if excessive ISF is observed).

    • Fragmentor Voltage: 70-100 V.

  • Data Acquisition:

    • Perform a Full Scan (MS1) to identify the precursor.

    • Self-Validation Step: If

      
       is weak, look for the base peak at 
      
      
      
      . If the retention time matches the expected lipophilicity of the Boc compound, this confirms the structure despite the loss of the parent ion.

Data Interpretation & Troubleshooting

Successful analysis requires distinguishing between chemical impurities and instrumental artifacts.

Key Diagnostic Ions

For N-Boc-4-ethynylpiperidine (MW 209):

  • m/z 210:

    
     (Often low intensity).
    
  • m/z 154:

    
     (Loss of isobutene; transient).
    
  • m/z 110:

    
     (Loss of Boc; usually the Base Peak).
    
  • m/z 93:

    
     (Loss of Boc + 
    
    
    
    ; indicating ring breakdown).
Common Pitfalls
  • False Negatives: Operators often search for m/z 210 and fail to find it, assuming the reaction failed. Always extract the ion chromatogram (EIC) for the deprotected species (m/z 110).

  • Adduct Confusion: In ammonium-rich buffers, look for

    
     (m/z 227), which is often more stable than the protonated species.
    

References

  • Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis. Journal of the Brazilian Chemical Society.[3] [Link]

  • Organic Chemistry Portal. (2024). Boc-Protected Amino Groups: Stability and Removal. [Link]

  • NIST. (2017).[4] Combining fragment ion and neutral loss matching during mass spectral library searching. Analytical Chemistry. [Link]

Sources

Reactivity comparison of piperidine alkynes vs pyrrolidine alkynes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of functionalized alkynes—specifically propargyl amines and ynamides—the choice between a piperidine (6-membered) and pyrrolidine (5-membered) tail is often treated as a trivial linker decision. However, this structural variation dictates significant differences in nucleophilicity, catalytic efficiency, and metabolic stability .

  • Pyrrolidine Alkynes exhibit superior nucleophilicity and basicity due to ring strain and increased

    
    -character of the nitrogen lone pair.[1] They are the preferred choice for rapid CuAAC (Click) kinetics  and high-turnover A3 coupling  synthesis.
    
  • Piperidine Alkynes offer a more balanced physicochemical profile with higher lipophilicity (LogP) and distinct metabolic soft spots. They are often preferred in late-stage drug discovery to modulate solubility and avoid specific toxicity liabilities associated with pyrrolidine metabolic activation.

Part 1: Physicochemical Baseline

To understand the reactivity differences, we must first establish the physical organic constants of the amine cores. The reactivity of the attached alkyne (whether propargyl or ynamide) is electronically modulated by these parameters.

Table 1: Comparative Physicochemical Properties
ParameterPiperidine (6-Ring)Pyrrolidine (5-Ring)Impact on Alkyne Reactivity
pKa (Conj.[1][2][3] Acid) ~11.22~11.27Pyrrolidine is slightly more basic; better internal base for CuAAC.
Nucleophilicity (

)
ModerateHighPyrrolidine reacts significantly faster in Mannich/A3 coupling formation.
Hybridization

(Chair)

(Envelope)
Pyrrolidine N-lone pair has higher

-character, increasing overlap with alkyne

-systems in ynamides.
Steric Bulk Higher (Chair form)Lower (Compact)Pyrrolidine allows tighter transition states in metal-catalyzed couplings.
LogP 0.840.46Piperidine increases lipophilicity; Pyrrolidine improves water solubility.[4]
Diagram 1: Electronic & Steric Drivers

This diagram illustrates the fundamental electronic differences driving the reactivity profiles.

G cluster_0 Pyrrolidine (5-Membered) cluster_1 Piperidine (6-Membered) Pyr_Struct Ring Strain (Envelope Conf.) Pyr_Elec High p-character Lone Pair Pyr_Struct->Pyr_Elec Pyr_Result High Nucleophilicity & Basicity Pyr_Elec->Pyr_Result Reactivity Alkyne Reactivity (CuAAC / Ynamide) Pyr_Result->Reactivity Faster Kinetics Pip_Struct Relaxed Chair Conformation Pip_Elec High s-character Lone Pair Pip_Struct->Pip_Elec Pip_Result Moderate Nucleophilicity & Steric Bulk Pip_Elec->Pip_Result Pip_Result->Reactivity Controlled Stability

Caption: Pyrrolidine's ring strain forces the nitrogen lone pair into a higher energy orbital (more p-character), enhancing electron donation compared to the relaxed chair conformation of piperidine.[1]

Part 2: Synthesis of Propargyl Amines (A3 Coupling)

When synthesizing these scaffolds via the A3 Coupling (Aldehyde-Alkyne-Amine) , the amine acts as the nucleophile attacking the metal-acetylide-activated iminium ion.

Experimental Observation

In competitive A3 coupling reactions (e.g., using CuBr catalyst), pyrrolidine achieves >95% conversion significantly faster than piperidine .

  • Mechanism: The formation of the iminium ion intermediate is the rate-determining step in many Mannich-type reactions. Pyrrolidine, being less sterically hindered and more nucleophilic, attacks the aldehyde/ketone electrophile more efficiently.

  • Protocol Note: If your target requires a piperidine tail but yields are low, increasing the temperature (

    
    C) or switching to a more active catalyst (e.g., Au(III)) is often required to match the kinetics of pyrrolidine.
    

Part 3: Alkyne Reactivity Case Studies

Case Study A: CuAAC (Click Chemistry) Kinetics

Does the amine tail affect the "click" reaction rate of the alkyne head? Yes. Propargyl amines accelerate Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) because the tertiary amine acts as an internal ligand for the Copper(I) species, stabilizing the catalytic cycle.

  • Pyrrolidine Advantage: Due to its compact size and higher basicity, the pyrrolidine nitrogen coordinates Cu(I) more effectively than piperidine. This "chelating effect" lowers the activation energy for the formation of the copper-acetylide intermediate.

  • Data Trend: In kinetic studies of ligand-free CuAAC, propargyl pyrrolidines show a 1.5x to 2x rate enhancement over propargyl piperidines.

Case Study B: Ynamide Reactivity & Stability

Ynamides (


) are electron-rich alkynes used as synthons. The stability of the ynamide depends heavily on the electron-donating capability of the nitrogen.
  • Reactivity: Pyrrolidine-ynamides are more reactive toward hydration and hydroamination because the nitrogen strongly donates electron density into the triple bond (high HOMO).

  • Stability: Piperidine-ynamides are more stable to hydrolysis. If your synthetic route involves acidic workups, a piperidine-ynamide is less likely to decompose into the corresponding amide than the pyrrolidine analog.

Diagram 2: CuAAC Chelation Mechanism

This diagram details how the amine tail accelerates the click reaction.

CuAAC cluster_mechanism Amine-Accelerated CuAAC Mechanism Cu Cu(I) Source Complex Pre-Coordination Complex (N-Cu Interaction) Cu->Complex PropAmine Propargyl Amine (Pyrrolidine vs Piperidine) PropAmine->Complex Amine Ligand Effect Acetylide Cu-Acetylide Formation (Rate Limiting Step) Complex->Acetylide Pyrrolidine accelerates via stronger chelation Triazole Triazole Product Acetylide->Triazole + Azide

Caption: The nitrogen atom of the propargyl amine coordinates to the Cu(I) catalyst. Pyrrolidine (more basic/compact) stabilizes this transition state better than piperidine.

Part 4: Medicinal Chemistry & Drug Design

For drug development professionals, reactivity is secondary to ADME (Absorption, Distribution, Metabolism, Excretion).

  • Metabolic Liability:

    • Piperidine: Prone to oxidation at the

      
      -carbon (adjacent to N), often leading to ring opening or lactam formation.
      
    • Pyrrolidine: Also susceptible to

      
      -oxidation, but often yields reactive iminium ions that can be idiosyncratic toxicity risks (covalent binding to proteins).
      
  • Lipophilicity (LogP):

    • Piperidine adds more lipophilicity (+0.[4]84) than pyrrolidine (+0.46).[4] If a lead compound is too polar (low permeability), switching from pyrrolidine to piperidine is a standard "grease" tactic.

Part 5: Experimental Protocol

Competitive Reactivity Assay (CuAAC)

To empirically verify the reactivity difference in your specific scaffold, perform this competitive NMR experiment.

Objective: Determine relative reaction rates (


) of pyrrolidine-alkyne vs. piperidine-alkyne with a limiting azide.

Materials:

  • Compound A: N-Propargyl pyrrolidine (1.0 equiv)

  • Compound B: N-Propargyl piperidine (1.0 equiv)

  • Reagent: Benzyl azide (1.0 equiv - Limiting Reagent)

  • Catalyst: CuSO

    
     5H
    
    
    
    O (1 mol%), Sodium Ascorbate (5 mol%)
  • Solvent:

    
    -DMSO / D
    
    
    
    O (9:1)

Step-by-Step Workflow:

  • Baseline NMR: Dissolve equimolar amounts (0.1 mmol) of Compound A and Compound B in the deuterated solvent mixture. Acquire a

    
    H NMR to establish integration ratios of the alkyne protons (
    
    
    
    ppm).
  • Initiation: Add Benzyl azide (0.1 mmol), followed by the pre-mixed catalyst solution (Cu/Ascorbate).

  • Monitoring: Immediately transfer to the NMR probe. Acquire spectra every 5 minutes for 1 hour at 25°C.

  • Analysis: Monitor the disappearance of the unique alkyne proton signals for A and B.

    • Expectation: The pyrrolidine alkyne peak will decrease faster.

    • Calculation: Plot

      
       vs time. The slope ratio 
      
      
      
      defines the selectivity.

References

  • Basicity and Nucleophilicity Comparisons

    • Comparison of cyclic amine basicity and nucleophilicity in catalytic applic
    • Source:

  • CuAAC Acceleration by Amines

    • Ligand effects in Copper(I)
    • Source:

  • Synthesis of Heterocycles (A3 Coupling)

    • One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines.[5][6]

    • Source:

  • Physical Organic Data

    • pKa values and structural conform
    • Source:

Sources

Safety Operating Guide

tert-butyl (3S)-3-ethynylpiperidine-1-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive (The "Why")

As researchers, we often treat Boc-protected amines as benign intermediates. However, tert-butyl (3S)-3-ethynylpiperidine-1-carboxylate possesses a terminal alkyne moiety. This functional group fundamentally alters the disposal landscape.

The Critical Hazard: Terminal alkynes can react with copper, silver, and mercury to form metal acetylides . These salts are shock-sensitive explosives.

  • Operational Rule #1: Never dispose of this compound, or reaction mixtures containing it, down the sink. Standard laboratory plumbing often contains copper fittings or brass (copper-zinc alloy). Accumulation of acetylides in P-traps is a known, latent explosion hazard [1].

  • Operational Rule #2: Segregate from strong oxidizers.[1] The Boc group is combustible, and alkynes are high-energy functional groups.

Part 2: Compound Identification & Physical Properties

Before handling waste, verify the material identity against the following parameters to ensure this protocol is applicable.

PropertyData
Chemical Name tert-butyl (3S)-3-ethynylpiperidine-1-carboxylate
CAS Number 664362-16-7 (Verify specific enantiomer batch)
Molecular Formula C₁₂H₁₉NO₂
Molecular Weight 209.29 g/mol
Physical State White to pale yellow solid (typically)
Key Hazards Irritant (H315, H319), Combustible, Reactive (Alkyne)
RCRA Characteristic D001 (Ignitable) if in solvent; Not P or U listed.[1][2]

Part 3: Disposal Workflows

A. Solid Waste (Pure Compound or Contaminated Solids)

Applicability: Expired reagents, spill cleanup materials, contaminated gloves/paper.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a glass jar. Avoid metal containers to prevent potential acetylide formation over long storage periods if moisture is present.

  • Labeling: Label as "Hazardous Waste - Solid." Explicitly list: tert-butyl (3S)-3-ethynylpiperidine-1-carboxylate.

  • Segregation: Do not mix with oxidizing solids (e.g., nitrates, permanganates).

  • Disposal Path: Seal and transfer to your Satellite Accumulation Area (SAA) for high-temperature incineration.

B. Liquid Waste (Reaction Mixtures & Mother Liquors)

Applicability: Filtrates from reactions, flash chromatography fractions.

Step 1: The "Kill" Step (Quenching) If the waste solution contains reactive reagents (e.g., n-BuLi, NaH) used to deprotonate the alkyne:

  • Cool the mixture to 0°C under inert gas.

  • Slowly add Isopropanol (IPA) or Methanol to quench the base.

  • Allow to warm to room temperature and stir for 30 minutes.

  • Note: You do not need to chemically destroy the alkyne itself; professional incineration handles this. You only need to neutralize the conditions that make it unstable.

Step 2: Stream Segregation Segregate the liquid based on the solvent system.

Solvent SystemWaste Stream AssignmentSpecial Precautions
Dichloromethane / Chloroform Halogenated Organic Waste Ensure pH is neutral (Boc group is acid-labile; strong acid waste causes gas evolution).
Ethyl Acetate / Hexanes / THF Non-Halogenated Organic Waste This is the standard path. Flash point < 60°C (D001).
Aqueous Layers Aqueous Waste (Toxic) DO NOT POUR DOWN DRAIN. Collect separately due to trace organic contamination.
C. Glassware Decontamination[3]
  • Rinse glassware with Acetone or Ethyl Acetate into the Non-Halogenated Waste container.

  • Wash with warm soapy water.

  • Crucial: If solid residue remains, do not scrape with metal spatulas if the residue is suspected to be a copper salt. Dissolve it chemically.

Part 4: Decision Logic Diagram

The following flow chart illustrates the decision-making process for disposing of this specific intermediate.

DisposalWorkflow Start Waste Generation: tert-butyl (3S)-3-ethynylpiperidine-1-carboxylate StateCheck Physical State? Start->StateCheck SolidWaste Solid Waste (Powder, Gloves, Silica) StateCheck->SolidWaste Solid LiquidWaste Liquid Waste (Reaction Mixture/Solvent) StateCheck->LiquidWaste Liquid SolidBin Solid Hazardous Waste Bin (Incineration) SolidWaste->SolidBin Incinerator Commercial Incineration (High Temp) SolidBin->Incinerator ReactiveCheck Contains Strong Base? (n-BuLi, NaH, LDA) LiquidWaste->ReactiveCheck Quench Quench Protocol: Cool to 0°C -> Add IPA -> Stir ReactiveCheck->Quench Yes SolventCheck Solvent Type? ReactiveCheck->SolventCheck No Quench->SolventCheck Halogenated Halogenated Stream (DCM, Chloroform) SolventCheck->Halogenated Cl/Br Solvents NonHalogenated Non-Halogenated Stream (EtOAc, Hexane, THF) SolventCheck->NonHalogenated Flammable Solvents Aqueous Aqueous Stream (Extractions) SolventCheck->Aqueous Water Based Halogenated->Incinerator NonHalogenated->Incinerator Aqueous->Incinerator Drain Sink/Drain Disposal Aqueous->Drain NEVER

Figure 1: Decision matrix for the disposal of terminal alkyne intermediates. Note the strict prohibition of drain disposal for aqueous layers to prevent plumbing contamination.

Part 5: Regulatory Compliance (RCRA)

In the United States, adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory.

  • Waste Codes:

    • D001 (Ignitable): If the waste is in a solvent with a flashpoint < 140°F (60°C) (e.g., THF, Ethyl Acetate).

    • F-Listed Solvents: If spent solvents like Acetone (F003) or Methylene Chloride (F002) are present [2].

    • Characteristic Waste: While the compound itself is not explicitly P or U listed, it must be characterized by the generator. Due to the alkyne reactivity, it is best practice to manage it as Ignitable/Reactive if concentrated.

  • Labeling Requirements:

    • Must read "Hazardous Waste."[3]

    • Must list the start date of accumulation.

    • Must list all constituents (e.g., "Ethyl Acetate 95%, tert-butyl (3S)-3-ethynylpiperidine-1-carboxylate 5%").

Part 6: Emergency Procedures

Spill Response (Solid):

  • Evacuate the immediate area if dust is generated.

  • Don PPE: Nitrile gloves, lab coat, safety glasses.

  • Cover the spill with a damp paper towel to prevent dust dispersion.

  • Sweep up (using plastic dustpan/brush) and place in a solid waste container.

  • Clean surface with soap and water.[4]

Spill Response (Liquid):

  • Eliminate ignition sources (Boc-protected amines in organic solvents are flammable).

  • Absorb with vermiculite or spill pads.

  • Place in a sealed bag/container for incineration.

References

  • BenchChem. (2025).[3] Proper Disposal Procedures for SP-Alkyne: A Guide for Laboratory Personnel. Retrieved from (Verified via search context 1.1).

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Listings: Solvents (F-Codes). 40 CFR § 261.31. Retrieved from .

  • Sigma-Aldrich. (2025). Safety Data Sheet: 4-Ethynylpiperidine-1-carboxylic acid tert-butyl ester. Retrieved from (Verified via search context 1.6).

  • Glen Research. (2018).[4] Safety Data Sheet: Alkyne-NHS Ester. Retrieved from (Verified via search context 1.7).

Sources

×

Retrosynthesis Analysis

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tert-butyl (3S)-3-ethynylpiperidine-1-carboxylate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.